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Foundational

Comprehensive Safety and Application Guide for 4'-Morpholino-[1,1'-biphenyl]-4-amine (CAS 1335042-08-4)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Handling Guide Executive Summary 4'-Morpholino-[1,1'-biphenyl]-4-amine (CAS: 1335042-0...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Handling Guide

Executive Summary

4'-Morpholino-[1,1'-biphenyl]-4-amine (CAS: 1335042-08-4) is a highly specialized pharmaceutical intermediate. It merges the rigid, lipophilic spacer of a biphenyl system with the hydrophilic, hydrogen-bonding capabilities of a morpholine ring, capped by a reactive primary amine. While it is a powerful building block for targeted therapeutics, its structural relationship to known genotoxic anilines necessitates rigorous adherence to Safety Data Sheet (SDS) protocols. This whitepaper deconstructs the chemical properties, toxicological mechanisms, and self-validating laboratory workflows required to safely and effectively utilize this compound in drug development.

Section 1: Chemical Identity and Physicochemical Profiling

Understanding the physicochemical properties of a compound is the first step in predicting both its reactivity and its biological behavior. The morpholine ring is a versatile moiety and a privileged pharmacophore that enhances the potency and pharmacokinetic profile of lead compounds[1]. When coupled with a biphenyl core, it creates a robust scaffold for kinase inhibition and receptor modulation[2].

Table 1: Physicochemical Properties & Structural Causality
PropertyValueCausality / Significance in Drug Design
Chemical Name 4'-Morpholino-[1,1'-biphenyl]-4-amineN/A
CAS Number 1335042-08-4Primary identifier for regulatory SDS retrieval and inventory tracking.
Molecular Formula C16H18N2ODictates mass metrics and isotopic distribution for LC-MS validation.
Molecular Weight 254.33 g/mol Optimal for small-molecule drug space, leaving ample room for further functionalization without violating Lipinski's Rule of 5.
Structural Motif Morpholine RingModulates pKa, enhances aqueous solubility, and frequently serves as a hinge-binding motif in kinase inhibitors[2].
Structural Motif Biphenyl CoreProvides necessary hydrophobic bulk and rigidity to occupy deep hydrophobic pockets in target proteins.
Structural Motif Primary AmineServes as the primary synthetic handle for amide couplings, reductive aminations, or Buchwald-Hartwig cross-couplings.

Section 2: Safety Data Sheet (SDS) Deconstruction & Hazard Mitigation

Per OSHA's Hazard Communication Standard (HCS), chemical manufacturers and importers must provide a standardized 16-section Safety Data Sheet (SDS)[3]. Employers must ensure these SDSs are readily accessible to all employees during their work shifts[4]. Sections 1 through 8 contain general information, hazards, and safe handling practices, while Sections 9 through 11 detail critical toxicological information[3].

Mechanistic Toxicology: The Aminobiphenyl Risk

The parent compound, 4-aminobiphenyl, is a known human carcinogen that forms DNA adducts[5]. Toxicity arises via hepatic cytochrome P450-mediated N-hydroxylation, followed by esterification (via NAT or SULT enzymes) to form a highly reactive nitrenium ion. This electrophile attacks DNA, primarily leading to N-linked C8-dG adducts that disrupt replication and induce mutations[6].

While the para-morpholino substitution in 4'-Morpholino-[1,1'-biphenyl]-4-amine significantly alters the electron density and steric profile of the biphenyl system—potentially mitigating this specific bioactivation pathway—prudent laboratory practice dictates handling it as a putative genotoxin.

Bioactivation A 4'-Morpholino-[1,1'-biphenyl]-4-amine B Hepatic CYP450 N-Hydroxylation A->B C N-Hydroxy Metabolite B->C D N-Esterification (NAT/SULT Enzymes) C->D E Reactive Nitrenium Ion D->E F Covalent DNA Adduct (N-linked C8-dG) E->F

Putative bioactivation pathway of aminobiphenyl derivatives leading to DNA adduct formation.

Table 2: GHS Hazard Identification & Mitigation
Hazard ClassGHS StatementMechanistic CausalityLaboratory Mitigation
Skin Irritation H315: Causes skin irritationThe lipophilic biphenyl core penetrates the stratum corneum, while the amine acts as a local irritant.Nitrile gloves (double-gloving recommended), lab coat.
Eye Irritation H319: Causes serious eye irritationAmine basicity disrupts ocular mucosal pH, leading to protein denaturation.Safety goggles or full-face shield.
STOT SE 3 H335: May cause respiratory irritationFine crystalline powder can aerosolize, interacting with respiratory epithelium.Handle strictly within a certified Class II fume hood.

Section 3: Safe Handling and Laboratory Workflow

To ensure compliance with OSHA guidelines and maintain scientific integrity, the lifecycle of 4'-Morpholino-[1,1'-biphenyl]-4-amine must be strictly controlled.

G A Receipt & Inventory (Log CAS 1335042-08-4) B Storage (Inert Atm, 2-8°C) A->B C Handling (Fume Hood, PPE) B->C D Reaction (Closed System) C->D E Waste Disposal (Halogenated/Aqueous) D->E

Workflow for the safe handling and lifecycle management of 4'-Morpholino-[1,1'-biphenyl]-4-amine.

Step-by-Step Methodology: Safe Handling Protocol
  • Receipt & Verification: Upon downloading and reviewing the supplier-provided SDS[7], log the CAS number (1335042-08-4) into the laboratory inventory system.

  • Storage: Store the compound in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Causality: Primary anilines are susceptible to slow atmospheric oxidation, which can lead to colored impurities and degraded reaction yields.

  • Weighing & Transfer: Perform all weighing inside a ductless powder-weighing hood or a standard fume hood. Use an anti-static bar to prevent the aerosolization of the fine powder.

  • Decontamination: Wipe down all spatulas and balances with a 10% bleach solution followed by 70% ethanol to neutralize and remove residual amine.

Section 4: Synthetic Applications in Drug Development

In drug discovery, this compound is frequently utilized to append a morpholino-biphenyl vector onto a core scaffold. Below is a self-validating protocol for a standard amide coupling.

Step-by-Step Methodology: Amide Coupling Workflow

Objective: Synthesize a targeted kinase inhibitor intermediate by coupling the primary amine of 4'-Morpholino-[1,1'-biphenyl]-4-amine with a carboxylic acid pharmacophore.

Causality of Reagents:

  • HATU is selected over EDC/HOBt due to its superior kinetics and ability to drive the coupling of electronically deactivated or sterically hindered anilines.

  • DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

Protocol:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation: Add DIPEA (3.0 equiv) dropwise at 0°C. Causality: Cooling prevents the thermal degradation of the active OATU ester. Stir for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add 4'-Morpholino-[1,1'-biphenyl]-4-amine (1.05 equiv) as a pre-dissolved solution in minimal anhydrous DMF.

  • Propagation: Allow the reaction to warm to ambient temperature (20-25°C) and stir for 4-6 hours.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 100 µL of HPLC-grade acetonitrile, and analyze via LC-MS. The system is validated when the extracted ion chromatogram (EIC) shows >95% depletion of the starting amine mass (m/z 255.1 [M+H]+) and the corresponding appearance of the product mass. If the amine persists, add an additional 0.2 equiv of HATU.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to selectively partition and remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

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Exploratory

A Technical Guide to the Preclinical Pharmacokinetic Characterization of 4'-Morpholino-[1,1'-biphenyl]-4-amine

Executive Summary 4'-Morpholino-[1,1'-biphenyl]-4-amine is a novel chemical entity belonging to a class of compounds with demonstrated biological potential. Recent explorations into its N-alkylated derivatives have revea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4'-Morpholino-[1,1'-biphenyl]-4-amine is a novel chemical entity belonging to a class of compounds with demonstrated biological potential. Recent explorations into its N-alkylated derivatives have revealed promising anti-seizure activity in preclinical models, underscoring the need to understand the fundamental disposition of the core scaffold.[1][2] To date, no public domain data exists on the pharmacokinetic (PK) profile of 4'-Morpholino-[1,1'-biphenyl]-4-amine. This guide, therefore, serves as a comprehensive strategic framework for researchers and drug development professionals. It outlines a systematic, industry-standard approach to thoroughly characterize its absorption, distribution, metabolism, and excretion (ADME) properties. By integrating predictive analysis based on its chemical structure with established in vitro and in vivo methodologies, this document provides a robust roadmap for generating the critical data needed to assess its viability as a drug candidate.

Introduction and Structural Rationale

4'-Morpholino-[1,1'-biphenyl]-4-amine is a structurally distinct molecule featuring three key pharmacophores: a lipophilic biphenyl core, a basic primary aromatic amine, and a saturated morpholine heterocycle. The morpholine moiety is a common feature in many FDA-approved drugs, often used to improve solubility and physicochemical properties.[3] The biphenyl-amine structure, however, is also reminiscent of compounds known to undergo extensive metabolism and, in some cases, present toxicological challenges.[4]

Given the recent synthesis and anticonvulsant evaluation of its derivatives, a thorough understanding of the parent amine's pharmacokinetics is paramount.[1][2] This guide will detail the logical progression of experiments, from early in vitro profiling to a definitive preclinical in vivo study, necessary to build a complete PK profile and enable informed decisions in a drug discovery program.

Predicted Physicochemical Properties and PK Implications

A molecule's pharmacokinetic behavior is fundamentally governed by its physicochemical properties. Based on its structure, we can anticipate the following characteristics and their influence on ADME.

PropertyStructural BasisPredicted PK Implication
Lipophilicity Dominant biphenyl core.High lipophilicity (predicted LogP > 3.0) suggests good passive permeability across membranes (absorption) but may also lead to high plasma protein binding, extensive distribution into tissues, and susceptibility to metabolism by cytochrome P450 enzymes.
Aqueous Solubility The polar morpholine ring and primary amine will impart some aqueous solubility.Moderate solubility is expected. Formulation for in vivo studies, particularly for intravenous administration, may require pH adjustment or co-solvents.
Ionization (pKa) The primary aromatic amine (pKa ~4-5) and the tertiary amine in the morpholine ring (pKa ~7-8).The compound will be partially protonated at physiological pH. The morpholine nitrogen's basicity will be a key driver of solubility and interactions with acidic tissues or transporters.
Metabolic Handles Aromatic rings, primary amine, and the morpholine ring.Multiple sites are available for metabolism, including N-acetylation, N-glucuronidation, aromatic hydroxylation on the biphenyl rings, and oxidation of the morpholine ring.

A Systematic Approach to In Vitro ADME Profiling

The initial characterization should begin with a suite of in vitro assays to predict human pharmacokinetics and identify potential liabilities before committing to resource-intensive animal studies.

Metabolic Stability Assessment

The first crucial experiment is to determine the compound's intrinsic clearance rate.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Preparation: Prepare a 1 mg/mL stock solution of 4'-Morpholino-[1,1'-biphenyl]-4-amine in DMSO.

  • Incubation Mixture: In a 96-well plate, combine pooled HLM (final concentration 0.5 mg/mL) and 100 mM phosphate buffer (pH 7.4). Pre-warm the plate to 37°C.

  • Initiation: Add the test compound to the HLM mixture to a final concentration of 1 µM. In a separate set of wells, add the compound to a buffer/HLM mixture without the cofactor to serve as a control. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like carbamazepine).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to measure the disappearance of the parent compound over time.

  • Data Analysis: Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolic Pathway Identification

Understanding how the compound is metabolized is critical for predicting drug-drug interactions and identifying potentially active or toxic metabolites.

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Caption: Predicted Metabolic Pathways for 4'-Morpholino-[1,1'-biphenyl]-4-amine.

Rationale: Based on its structure and data from analogous compounds, several metabolic pathways are plausible.[5][6]

  • Aromatic Hydroxylation: Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, are likely to hydroxylate the biphenyl rings.[5]

  • Amine Metabolism: The primary amine could be a substrate for Monoamine Oxidase (MAO) or undergo direct conjugation.[5]

  • Morpholine Ring Metabolism: The morpholine ring can be oxidized to an N-oxide or undergo ring-opening.

  • Phase II Conjugation: The primary amine and any hydroxylated metabolites are prime candidates for glucuronidation by UGT enzymes, a major clearance pathway for many drugs.[6]

An experiment using human hepatocytes followed by high-resolution mass spectrometry would confirm these predicted pathways.

Bioanalytical Method Development: The Cornerstone of PK Studies

A robust and validated bioanalytical method is non-negotiable for obtaining reliable quantitative data.[7][8] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

Protocol: Development and Validation of an LC-MS/MS Method

  • Standard and IS Preparation: Prepare certified stock solutions of the analytical reference standard and a suitable internal standard (IS) in an organic solvent.

  • Sample Preparation:

    • To 50 µL of plasma (rat or human), add 150 µL of acetonitrile containing the IS. This protein precipitation step is fast and effective for initial screening.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate for injection.

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.

    • Mobile Phases: Use 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient: Develop a fast gradient from 5% B to 95% B over 2-3 minutes to ensure sharp peaks and efficient elution.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization in positive mode (ESI+), as the amine groups will readily protonate.

    • MRM Transitions: Tune the instrument by infusing the compound to find the optimal precursor ion ([M+H]+) and at least two stable, intense product ions for Multiple Reaction Monitoring (MRM). This ensures both quantification and confirmation.

  • Method Validation:

    • The method must be validated according to regulatory guidelines (e.g., EMA, PMDA).[9][10]

    • Key Parameters: Validate for selectivity, linearity (calibration curve), accuracy, precision, recovery, matrix effects, and stability (freeze-thaw, short-term, long-term).[8][9]

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte or IS in at least six different sources of blank matrix.[8]
Calibration Curve Minimum of 6-8 non-zero standards. R² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[10]
Accuracy & Precision Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ) at four QC levels (L, M, H, and LLOQ).[7]
Stability Analyte concentration must be within ±15% of the nominal concentration under various storage and handling conditions.[9]

Proposed In Vivo Pharmacokinetic Study Design

Following successful in vitro profiling and method validation, a preliminary in vivo PK study in a rodent model (e.g., Sprague-Dawley rat) is the logical next step.

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InVivo_Workflow cluster_pre Pre-Study Phase cluster_study In-Life Phase cluster_post Analytical & Data Phase Formulation Develop IV & PO Formulations Dose Select Doses (e.g., 1 mg/kg IV, 5 mg/kg PO) Formulation->Dose Animal_Prep Cannulate Jugular Vein (n=3-4 rats/group) Dose->Animal_Prep Dosing Administer IV or PO Dose Animal_Prep->Dosing Sampling Collect Serial Blood Samples (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Plasma_Prep Process Blood to Plasma (Centrifuge, Store at -80°C) Sampling->Plasma_Prep Analysis Analyze Plasma Samples (Validated LC-MS/MS Method) Plasma_Prep->Analysis PK_Calc Calculate PK Parameters (NCA using Phoenix WinNonlin) Analysis->PK_Calc Report Generate Study Report PK_Calc->Report

Caption: Workflow for a preliminary rodent intravenous (IV) and oral (PO) PK study.

Study Execution:

  • Groups: Two groups of cannulated rats (n=3-4 per group).

  • Group 1 (IV): Administer a 1 mg/kg bolus dose via the tail vein.

  • Group 2 (PO): Administer a 5 mg/kg dose via oral gavage.

  • Sampling: Collect sparse blood samples (~100 µL) at appropriate time points post-dose (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours).

  • Analysis: Quantify plasma concentrations using the validated LC-MS/MS method.

Data Analysis and Interpretation

The plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) to derive the key pharmacokinetic parameters.

ParameterDescriptionIV RoutePO Route
Cmax Maximum observed plasma concentrationYesYes
Tmax Time to reach CmaxNoYes
AUC Area Under the Curve (total drug exposure)YesYes
Terminal elimination half-lifeYesYes
CL Clearance (volume of plasma cleared of drug per unit time)YesNo
Vdss Volume of Distribution at steady stateYesNo
F% Absolute Oral BioavailabilityN/AYes

Interpretation:

  • High Clearance (> 75% of liver blood flow): Suggests efficient metabolic elimination.

  • Large Volume of Distribution (> 1 L/kg): Indicates extensive distribution into tissues, consistent with a lipophilic compound.

  • Low Bioavailability (< 30%): Could be due to poor absorption or high first-pass metabolism in the gut wall and liver.

Conclusion

This technical guide provides a comprehensive, phase-appropriate strategy for the complete preclinical pharmacokinetic evaluation of 4'-Morpholino-[1,1'-biphenyl]-4-amine. By systematically executing the described in vitro assays, developing a robust bioanalytical method, and conducting a well-designed in vivo study, researchers can generate a high-quality dataset. This data will be instrumental in understanding the compound's disposition, predicting its human pharmacokinetics, and ultimately determining its potential for further development as a therapeutic agent.

References

  • Hafeez, J. et al. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry. Available at: [Link]

  • Hafeez, J. et al. (2025). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. ResearchGate. Available at: [Link]

  • Weibel, D. B. et al. (2011). Development of Novel Bioanalytical Methods to Determine the Effective Concentrations of Phosphorodiamidate Morpholino Oligomers in Tissues and Cells. PMC. Available at: [Link]

  • Basak, A. S. et al. (2013). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). 4-Aminobiphenyl. Wikipedia. Available at: [Link]

  • Prajapati, R. et al. (2019). Bioanalytical Method Validation: A Comprehensive Review. ResearchGate. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Union. Available at: [Link]

  • Shin, D. C. et al. (1987). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. PubMed. Available at: [Link]

  • Hayakawa, M. et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available at: [Link]

  • Patel, B. A. et al. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. Pharmaceutical Sciences. Available at: [Link]

  • Taylor, R. D. et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Amantana, A. et al. (2007). Pharmacokinetics, biodistribution, stability and toxicity of a cell-penetrating peptide-morpholino oligomer conjugate. PubMed. Available at: [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. PMDA. Available at: [Link]

  • Furesi, G. et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. MDPI. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 4'-Morpholino-[1,1'-biphenyl]-4-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 4'-Morpholino-[1,1'-biphenyl]-4-amine is a biphenyl amine derivative characterized by the presence of a morpholine ring. This compound and its...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Morpholino-[1,1'-biphenyl]-4-amine is a biphenyl amine derivative characterized by the presence of a morpholine ring. This compound and its analogues are of significant interest in medicinal chemistry and materials science. In the realm of drug discovery, the biphenyl scaffold is a common structural motif in pharmacologically active molecules, while the morpholine group can enhance aqueous solubility and metabolic stability. Accurate determination of the molecular weight and exact mass of such compounds is a fundamental prerequisite for their chemical identification, characterization, and quantification in various stages of research and development. This guide provides a detailed technical overview of these key parameters for 4'-Morpholino-[1,1'-biphenyl]-4-amine, including the theoretical basis for their determination and a practical experimental protocol.

Understanding Molecular Weight and Exact Mass

In the context of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, but they represent distinct concepts.

  • Molecular Weight (or Average Molecular Mass) : This is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation is based on the atomic weights of the elements as found on the periodic table. Molecular weight is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ). It is a crucial parameter for stoichiometric calculations in chemical synthesis and for preparing solutions of known concentrations.

  • Exact Mass (or Monoisotopic Mass) : This is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[1][2] For example, the exact mass calculation for carbon uses the mass of ¹²C, for hydrogen it uses the mass of ¹H, for nitrogen it uses ¹⁴N, and for oxygen it uses ¹⁶O. The exact mass is a more precise value than the molecular weight and is of paramount importance in high-resolution mass spectrometry (HRMS), where it is used for the unambiguous identification of a compound by comparing the experimentally measured mass to the theoretical exact mass.[3][4]

Physicochemical Properties of 4'-Morpholino-[1,1'-biphenyl]-4-amine

The key physicochemical identifiers and mass-related properties of 4'-Morpholino-[1,1'-biphenyl]-4-amine are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₁₈N₂O[5]
CAS Number 1335042-08-4[5]
Molecular Weight 254.33 g/mol [5]
Exact Mass 254.141913 DaCalculated
SMILES Nc1ccc(cc1)c1ccc(cc1)N1CCOCC1[5]

Experimental Determination of Molecular Weight and Exact Mass by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive technique for the experimental determination of the exact mass of a molecule, which in turn confirms its elemental composition.[3][4] A common workflow for the analysis of a small molecule like 4'-Morpholino-[1,1'-biphenyl]-4-amine involves liquid chromatography coupled to a high-resolution mass spectrometer (LC-HRMS).

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of the exact mass of 4'-Morpholino-[1,1'-biphenyl]-4-amine by LC-HRMS.

Detailed Step-by-Step Protocol

1. Sample Preparation:

  • Objective: To prepare a solution of the analyte at a suitable concentration for LC-MS analysis.

  • Procedure:

    • Accurately weigh a small amount (e.g., 1 mg) of 4'-Morpholino-[1,1'-biphenyl]-4-amine standard.

    • Dissolve the standard in a suitable solvent, such as methanol or a mixture of methanol and water, to create a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to obtain a working solution at a final concentration of approximately 1 µg/mL.

2. Liquid Chromatography (LC) Separation:

  • Objective: To separate the analyte from any potential impurities and deliver it to the mass spectrometer.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Parameters:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, hold for a short period, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Analysis:

  • Objective: To ionize the analyte and measure the mass-to-charge ratio of the resulting ions with high accuracy.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer.[6]

  • Ionization:

    • Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule, as it is prone to protonation at the amine and morpholine nitrogen atoms.[7][8][9]

    • Polarity: Positive ion mode is preferred to generate the protonated molecule, [M+H]⁺.

  • Mass Analyzer Settings:

    • Acquisition Mode: Full scan mode to acquire data over a relevant mass range (e.g., m/z 100-500).

    • Resolution: Set to a high value (e.g., > 20,000 FWHM) to enable accurate mass measurement.

    • Mass Accuracy: The instrument should be calibrated to ensure a mass accuracy of < 5 ppm.

4. Data Analysis:

  • Objective: To process the acquired data to determine the experimental exact mass of the analyte.

  • Procedure:

    • From the total ion chromatogram (TIC), identify the chromatographic peak corresponding to 4'-Morpholino-[1,1'-biphenyl]-4-amine.

    • Generate the mass spectrum for this peak.

    • Identify the monoisotopic peak for the protonated molecule, [M+H]⁺.

    • The experimentally measured m/z value of this peak is then used to calculate the experimental exact mass of the neutral molecule by subtracting the mass of a proton (1.007276 Da).

    • Compare the experimental exact mass with the theoretical exact mass (254.141913 Da). A mass error of less than 5 ppm provides high confidence in the elemental composition of the molecule.

Conclusion

The precise determination of the molecular weight and, more importantly, the exact mass of 4'-Morpholino-[1,1'-biphenyl]-4-amine is fundamental for its unequivocal identification and characterization in research and drug development. While the molecular weight (254.33 g/mol ) is essential for stoichiometric considerations, the exact mass (254.141913 Da) serves as a critical parameter for structural confirmation via high-resolution mass spectrometry. The provided LC-HRMS protocol offers a robust and reliable method for the experimental verification of this value, ensuring the scientific integrity of studies involving this compound.

References

  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. (n.d.). ResearchGate. [Link]

  • Schymanski, E. L., Jeon, J., Gulde, R., Fenner, K., & Hollender, J. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. [Link]

  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. (2015). PMC. [Link]

  • High-resolution mass spectrometry strategies for the identification of small and large bioactive molecules. (n.d.). AIR Unimi. [Link]

  • Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. (2024). ACS Publications. [Link]

  • Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. (n.d.). SCIEX. [Link]

  • Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. (2024). PMC. [Link]

  • Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. (2023). ACS Publications. [Link]

  • Exact Mass Calculator. (n.d.). BioChemCalc. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019, September 16). Agilent. [Link]

  • (PDF) Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. (2024, August 21). ResearchGate. [Link]

  • 4-(4-Aminophenyl)morpholin-3-one. (n.d.). PubChem. [Link]

  • Calculating Exact Masses. (2026, February 23). Mass Spectrometry Facility, University of Missouri. [Link]

  • Masses. (n.d.). Michigan State University. [Link]

  • (PDF) Negative electrospray ionization mass spectrometry of synthetic and chemically modified oligonucleotides. (1994, August 7). ResearchGate. [Link]

  • Exact mass calculater. (n.d.). St. Olaf College. [Link]

  • Exact Mass Calculator, Single Isotope Version. (n.d.). Scientific Instrument Services. [Link]

  • Investigation of biphenyl enamines for applications as p-type semiconductors. (2023, July 26). Royal Society Open Science. [Link]

  • [1,1'-Biphenyl]-4-amine. (n.d.). NIST WebBook. [Link]

  • [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl-. (n.d.). PubChem. [Link]

  • Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. (2025, December 19). ResearchGate. [Link]

  • [1,1'-Biphenyl]-4-amine. (n.d.). NIST WebBook. [Link]

  • High Resolution and Metastable Mass Spectrometry of Biogenic Amines and Metabolites. (n.d.). SpringerLink. [Link]

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Exploratory

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of 4'-Morpholino-[1,1'-biphenyl]-4-amine

A Senior Application Scientist's Framework for Drug Discovery Professionals This guide provides a comprehensive framework for elucidating the receptor binding profile of the novel compound, 4'-Morpholino-[1,1'-biphenyl]-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Framework for Drug Discovery Professionals

This guide provides a comprehensive framework for elucidating the receptor binding profile of the novel compound, 4'-Morpholino-[1,1'-biphenyl]-4-amine. Given the absence of established binding data for this specific molecule, this document serves as a practical, in-depth manual for researchers and drug development professionals to systematically characterize its interactions with biological targets. We will delve into the theoretical underpinnings of receptor-ligand interactions and provide detailed, field-proven protocols for robust and reproducible affinity determination.

The molecular architecture of 4'-Morpholino-[1,1'-biphenyl]-4-amine, featuring a morpholine ring and a biphenyl scaffold, is noteworthy. The morpholine moiety is a prevalent heterocycle in FDA-approved drugs, often enhancing pharmacokinetic properties and serving as a key interaction motif.[1] Similarly, the biphenyl group provides a rigid backbone for presenting pharmacophoric elements, a common feature in ligands targeting a variety of receptors. This structural combination suggests a high potential for biological activity, necessitating a thorough investigation of its receptor binding affinity to uncover its therapeutic potential and mechanism of action.

Theoretical Foundations of Receptor-Ligand Interactions

A quantitative understanding of the interaction between a ligand (the compound) and its receptor is fundamental. The primary parameters of interest are:

  • Affinity (Kd): The equilibrium dissociation constant, representing the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd signifies higher binding affinity.[2]

  • IC50: The concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor.

  • Ki: The inhibition constant for a competing ligand, representing its affinity for the receptor. It is derived from the IC50 value and the affinity of the radioligand.[3]

The goal of the following experimental procedures is to accurately determine these values for 4'-Morpholino-[1,1'-biphenyl]-4-amine against a panel of relevant biological targets.

Experimental Strategies for Affinity Determination

Two primary, robust methods for quantifying receptor binding affinity are detailed below: the traditional yet powerful radioligand binding assay and the more modern, homogeneous fluorescence polarization assay.

Radioligand Competition Binding Assay

This technique is considered the gold standard for its sensitivity and direct measurement of binding.[1] It quantifies the ability of an unlabeled compound (4'-Morpholino-[1,1'-biphenyl]-4-amine) to compete with a radiolabeled ligand for binding to a target receptor.[4]

Objective: To determine the Ki of 4'-Morpholino-[1,1'-biphenyl]-4-amine for a specific receptor.

Materials and Reagents:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • A suitable radioligand with high affinity and specificity for the target receptor.

  • 4'-Morpholino-[1,1'-biphenyl]-4-amine (test compound).

  • A known non-radiolabeled ligand for the target receptor (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Microplate harvester.

  • Scintillation counter.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Prepare cell membranes or tissue homogenates containing the target receptor. This typically involves homogenization in a lysis buffer followed by centrifugation to pellet the membranes.[5]

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Receptor preparation, radioligand (at a concentration close to its Kd), and assay buffer.

      • Non-specific Binding: Receptor preparation, radioligand, and a high concentration (e.g., 1000-fold excess over the radioligand's Kd) of a known, unlabeled ligand for the target receptor.

      • Competition: Receptor preparation, radioligand, and varying concentrations of 4'-Morpholino-[1,1'-biphenyl]-4-amine. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[5] Gentle agitation is recommended.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a microplate harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

  • Detection:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of 4'-Morpholino-[1,1'-biphenyl]-4-amine.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubate Receptor, Radioligand & Compound Receptor_Prep->Incubation Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Equilibrium Counting Scintillation Counting Filtration->Counting Bound Fraction Plotting Plot % Inhibition vs. [Compound] Counting->Plotting CPM Data IC50_Calc Determine IC50 (Non-linear Regression) Plotting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a Radioligand Competition Binding Assay.

Fluorescence Polarization (FP) Assay

FP is a homogeneous assay technique that measures the change in the polarization of fluorescent light emitted by a small fluorescently-labeled ligand (a "probe") upon binding to a larger protein.[6] In a competition format, the unlabeled test compound displaces the fluorescent probe, leading to a decrease in fluorescence polarization.

Objective: To determine the Ki of 4'-Morpholino-[1,1'-biphenyl]-4-amine for a specific receptor using a fluorescence-based method.

Materials and Reagents:

  • Purified target receptor.

  • A fluorescently-labeled ligand (probe) with known affinity for the target.

  • 4'-Morpholino-[1,1'-biphenyl]-4-amine (test compound).

  • Assay buffer.

  • Black, low-binding 384-well microplates.

  • A microplate reader with fluorescence polarization capabilities.

Step-by-Step Methodology:

  • Assay Development and Optimization:

    • Probe Concentration: Determine the optimal concentration of the fluorescent probe that gives a stable and robust signal.

    • Receptor Titration: Perform a saturation binding experiment by titrating the receptor concentration against a fixed concentration of the probe to determine the Kd of the probe and the optimal receptor concentration for the competition assay (typically one that results in 50-80% of the probe being bound).[7]

  • Competition Assay Setup:

    • In a 384-well plate, add the optimized concentrations of the receptor and the fluorescent probe to all wells.

    • Add varying concentrations of 4'-Morpholino-[1,1'-biphenyl]-4-amine to the wells. Include controls with no test compound (maximum polarization) and with a high concentration of a known unlabeled ligand (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium. The incubation time should be determined during assay development.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • Plot the change in millipolarization (mP) units against the log concentration of 4'-Morpholino-[1,1'-biphenyl]-4-amine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using a similar principle to the Cheng-Prusoff equation, adapted for FP assays.

FP_Assay_Principle cluster_bound High Polarization cluster_free Low Polarization cluster_competition Competition Receptor_Bound Receptor Probe_Bound Fluorescent Probe Receptor_Bound->Probe_Bound Slow_Tumble Slow Tumbling (High mP) Probe_Free Fluorescent Probe Fast_Tumble Fast Tumbling (Low mP) Receptor_Comp Receptor Compound_Comp Test Compound Receptor_Comp->Compound_Comp Displaced_Tumble Fast Tumbling (Low mP) Displaced_Probe Displaced Probe

Caption: Principle of a Fluorescence Polarization Competition Assay.

Data Presentation

All quantitative binding data should be summarized in a clear and concise table to allow for easy comparison of the affinity of 4'-Morpholino-[1,1'-biphenyl]-4-amine across different receptors.

Target ReceptorAssay TypeRadioligand/Probe UsedKd of Radioligand/Probe (nM)IC50 of Test Compound (nM)Ki of Test Compound (nM)
Receptor ARadioligand[³H]-Ligand X1.215075
Receptor BFPFluorescein-Ligand Y10.5850400
Receptor CRadioligand[¹²⁵I]-Ligand Z0.5>10,000>5,000

Conclusion

This guide provides a robust and scientifically sound framework for determining the receptor binding affinity of the novel compound 4'-Morpholino-[1,1'-biphenyl]-4-amine. By following the detailed protocols for radioligand and fluorescence polarization binding assays, researchers can generate high-quality, reproducible data. The elucidation of this compound's binding profile is a critical step in understanding its pharmacological properties and will pave the way for further investigation into its potential as a therapeutic agent. The principles and methodologies outlined herein are fundamental to modern drug discovery and can be adapted for the characterization of a wide range of novel chemical entities.

References

  • Hall, M. D., Yasgar, A., & Simeonov, A. (2018). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of visualized experiments : JoVE, (134), 57271. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • GraphPad Software. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Allikalt, A., Rinken, A., & Tõntson, L. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology, 14, 1149463. [Link]

  • St. Martin, L. A., Forgac, M., & Vaden, J. S. (2021). A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro) of SARS-CoV-2. ACS chemical biology, 16(10), 1883–1891. [Link]

  • Bio-protocol. (n.d.). Radioligand Binding and Competition Assays. Retrieved from [Link]

  • Lagerström, M. C., & Schiöth, H. B. (2008). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 13(8), 739-747. [Link]

  • Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(3), 329-340. [Link]

  • Tovey, S. C., & Taylor, C. W. (2013). Analysis of protein-ligand interactions by fluorescence polarization. Methods in molecular biology (Clifton, N.J.), 922, 223–242. [Link]

  • Masion, A., Coge, F., & Feron, D. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific reports, 12(1), 5410. [Link]

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Motulsky, H. J., & Mahan, L. C. (1984). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Molecular Pharmacology, 25(1), 1-9. [Link]

  • Syedbasha, M., Linnik, J., Santer, D., O'Shea, D., Barakat, K., Joyce, M., Khanna, N., Tyrrell, D. L., Houghton, M., & Egli, A. (2015). An ELISA-based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of visualized experiments : JoVE, (101), e53575. [Link]

  • Sun, S., Almaden, J., Carlson, T. J., Barker, J., & Gehring, M. R. (2005). Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay. Metabolic engineering, 7(1), 38–44. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • Head, R. D., Smythe, M. L., Oprea, T. I., Waller, C. L., Green, S. M., & Marshall, G. R. (1996). VALIDATE: A New Method for the Receptor-Based Prediction of Binding Affinities of Novel Ligands. Journal of the American Chemical Society, 118(16), 3959-3969. [Link]

  • JoVE. (2015). ELISA Techniques for Ligand-Receptor. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

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Foundational

In vivo toxicity profile of 4'-Morpholino-[1,1'-biphenyl]-4-amine

Whitepaper: Predictive In Vivo Toxicity and Metabolic Fate of 4'-Morpholino-[1,1'-biphenyl]-4-amine Executive Summary 4'-Morpholino-[1,1'-biphenyl]-4-amine (CAS: 1335042-08-4) is a complex structural intermediate frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Predictive In Vivo Toxicity and Metabolic Fate of 4'-Morpholino-[1,1'-biphenyl]-4-amine

Executive Summary

4'-Morpholino-[1,1'-biphenyl]-4-amine (CAS: 1335042-08-4) is a complex structural intermediate frequently utilized in the synthesis of kinase inhibitors and central nervous system (CNS) active agents[1][2]. From a toxicological perspective, this molecule represents a dual-pharmacophore system: it combines the highly reactive, genotoxic potential of a biphenyl-4-amine core with the solubility-modulating, renally cleared morpholine ring.

Because direct in vivo toxicity literature on this specific intact molecule is limited, this technical guide synthesizes a predictive, mechanism-driven toxicity profile based on the well-documented metabolic pathways of its constituent substructures. Understanding the causality between its structural alerts and biological outcomes is critical for researchers optimizing analog design to mitigate late-stage attrition.

Structural Toxicology & Pharmacophore Analysis

The in vivo behavior of 4'-Morpholino-[1,1'-biphenyl]-4-amine is dictated by the distinct metabolic fates of its two termini:

  • The 4-Aminobiphenyl (ABP) Moiety: Unsubstituted aromatic amines are classic structural alerts. 4-aminobiphenyl is a known Group 1 human carcinogen[3]. Its toxicity is not intrinsic but requires hepatic bioactivation to form electrophilic species that drive genotoxicity and hepatotoxicity.

  • The 4'-Morpholino Moiety: The addition of the morpholine ring at the para position of the distal phenyl ring increases the basicity and hydrophilicity of the molecule. While morpholine itself is generally non-genotoxic, it is primarily distributed to and excreted by the kidneys, introducing specific nephrotoxic liabilities at high doses[4][5].

Toxicokinetics and Metabolic Bioactivation

The most critical event in the toxicity profile of this compound is its hepatic bioactivation. The primary amine undergoes N-hydroxylation, a process catalyzed predominantly by Cytochrome P450 1A2 (CYP1A2) and Cytochrome P450 2E1 (CYP2E1) [6][7].

The causality of toxicity unfolds as follows:

  • Oxidation: CYP2E1-mediated N-hydroxylation not only produces N-hydroxy metabolites but also generates significant intracellular oxidative stress (reactive oxygen species)[7][8].

  • Esterification: The N-hydroxy intermediate is O-acetylated by Phase II enzymes, such as N-acetyltransferases (NAT1/NAT2).

  • Electrophilic Attack: The unstable ester spontaneously cleaves, yielding a highly reactive nitrenium ion . This electrophile covalently binds to the C8 position of guanine in DNA, forming bulky DNA adducts that trigger mutagenesis[3].

Simultaneously, the morpholine ring undergoes minor oxidative dealkylation but is predominantly targeted for renal excretion, dragging the conjugated metabolites into the bladder where acidic urine can further concentrate reactive species.

MetabolicPathway A 4'-Morpholino-[1,1'-biphenyl]-4-amine B CYP1A2 / CYP2E1 (Hepatic Oxidation) A->B N-Hydroxylation G Morpholine Ring Cleavage (Minor Detoxification) A->G Oxidative Dealkylation C N-Hydroxy Metabolite (Reactive Intermediate) B->C D NAT1 / NAT2 (O-Acetylation) C->D E Nitrenium Ion (Electrophile) D->E Loss of Acetate F DNA Adduct Formation (Genotoxicity) E->F Covalent Binding to Guanine H Renal Excretion (Proximal Tubule Stress) G->H

Fig 1: Hepatic bioactivation and clearance pathways of 4'-Morpholino-[1,1'-biphenyl]-4-amine.

Target Organ Toxicity & Pathophysiology

Based on the metabolic fate of the compound, in vivo toxicity manifests across three primary physiological systems. The quantitative predictions below are extrapolated from OECD data on morpholine salts and 4-aminobiphenyl derivatives.

Table 1: Summary of Predicted In Vivo Toxicity Parameters

ParameterPredicted ObservationPrimary MechanismGrounding
Oral LD50 (Rodent) 300 - 800 mg/kgAcute hepatic necrosis and renal failure.Extrapolated from[9][10]
Genotoxicity Positive (In vivo)DNA adduct formation via nitrenium ion intermediate.[3]
Hepatotoxicity Centrilobular necrosisCYP2E1-mediated oxidative stress and macromolecular binding.[7][8]
Nephrotoxicity Proximal tubule swellingMorpholine-induced osmotic/clearance stress during excretion.[4][5]
Hematotoxicity MethemoglobinemiaRedox cycling of N-hydroxy arylamine metabolites in erythrocytes.[11]

Validated Experimental Protocols for Toxicity Profiling

To empirically validate this profile, researchers must employ self-validating in vivo workflows. The following protocols are designed to capture both the acute pharmacokinetic liabilities and the insidious genotoxic effects.

Workflow Step1 Phase 1: Dosing Oral Gavage / IV Admin (Rodent Model) Step2 Phase 2: Toxicokinetics Serial Blood Sampling (LC-MS/MS Analysis) Step1->Step2 Step3 Phase 3: In-Life Monitoring Body Weight, Clinical Signs Methemoglobin Levels Step1->Step3 Step4 Phase 4: Necropsy & Histopath Liver & Kidney Isolation Tissue Sectioning Step2->Step4 Step3->Step4 Step5 Phase 5: Molecular Assays Comet Assay (DNA Damage) Oxidative Stress Markers Step4->Step5

Fig 2: End-to-end in vivo toxicity and toxicokinetic assessment workflow.

Protocol 1: Toxicokinetics and Methemoglobinemia Assessment

Causality: Aromatic amines cause methemoglobinemia via the redox cycling of their N-hydroxy metabolites in red blood cells. Capturing the Cmax​ of the parent and metabolite is critical for correlating exposure to hematotoxicity.

  • Animal Preparation: Fast male Sprague-Dawley rats (n=6/group) for 12 hours prior to dosing.

  • Dosing: Administer the compound via oral gavage (e.g., 10, 50, 150 mg/kg) formulated in 0.5% Methylcellulose/0.1% Tween-80.

  • Serial Sampling: Collect 200 µL blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Self-Validating Step (Internal Standard): Spike samples with a deuterated internal standard (e.g., 4-aminobiphenyl-d9) immediately upon collection to validate extraction recovery during LC-MS/MS analysis.

  • Methemoglobin Assay: Analyze an aliquot of whole blood immediately using a CO-oximeter to quantify MetHb percentages relative to total hemoglobin.

Protocol 2: In Vivo Alkaline Comet Assay (OECD 489 Aligned)

Causality: The nitrenium ion generated in the liver is highly reactive and will cause single- and double-strand DNA breaks. The alkaline Comet assay detects these breaks in target tissues.

  • Tissue Harvest: At 3 hours and 24 hours post-dosing, euthanize animals and rapidly excise the liver and urinary bladder (primary sites of metabolism and excretion).

  • Single Cell Suspension: Mince tissues in cold Merchant's EDTA buffer to halt endogenous endonuclease activity.

  • Lysis & Unwinding: Embed cells in low-melting-point agarose on slides. Submerge in alkaline lysis buffer (pH > 13) for 1 hour to lyse cells, followed by 20 minutes in alkaline electrophoresis buffer to allow DNA unwinding.

  • Electrophoresis: Run at 0.7 V/cm for 20 minutes.

  • Self-Validating Step (Positive Control): Include a cohort dosed with Ethyl Methanesulfonate (EMS, 200 mg/kg). If the EMS group does not show a statistically significant increase in % tail DNA, the assay run is invalid.

Mitigation Strategies in Drug Design

If 4'-Morpholino-[1,1'-biphenyl]-4-amine is a scaffold of interest, the primary amine must be masked or sterically hindered to prevent CYP-mediated N-hydroxylation. Strategies include:

  • Amide/Urea Formation: Converting the primary amine to an amide or urea drastically reduces the electron density required for N-hydroxylation.

  • Ortho-Substitution: Adding bulky halogens (e.g., Chlorine or Fluorine) or methyl groups ortho to the amine can sterically block the CYP1A2 active site, shifting metabolism toward safer morpholine ring oxidation.

Sources

Exploratory

Predictive Physicochemical Profiling and ADMET Evaluation of 4'-Morpholino-[1,1'-biphenyl]-4-amine

Executive Summary & Structural Rationale In modern drug discovery, the rational design of small molecules requires a delicate balance between target affinity and pharmacokinetic viability. 4'-Morpholino-[1,1'-biphenyl]-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the rational design of small molecules requires a delicate balance between target affinity and pharmacokinetic viability. 4'-Morpholino-[1,1'-biphenyl]-4-amine (Molecular Formula: C16H18N2O; SMILES: Nc1ccc(cc1)-c2ccc(N3CCOCC3)cc2) represents a highly functionalized chemical entity that leverages a privileged scaffold architecture[1].

The molecule is composed of three distinct structural motifs, each contributing specific physicochemical properties:

  • The Biphenyl Core : A rigid, lipophilic scaffold widely recognized as a "privileged structure" in medicinal chemistry due to its ability to engage in robust π−π stacking and hydrophobic interactions within deep protein binding pockets[1][2].

  • The Primary Amine (-NH₂) : Positioned at the 4-position, this group acts as both a hydrogen bond donor and acceptor, providing a vector for targeted electrostatic interactions (e.g., binding to kinase hinge regions or specific acidic residues).

  • The Morpholine Ring : Positioned at the 4'-position, this saturated heterocycle is a classic bioisostere used to modulate the extreme lipophilicity of the biphenyl core. The morpholine oxygen introduces a hydrogen bond acceptor, while the basic nitrogen alters the overall electrostatic surface of the molecule, enhancing aqueous solubility and metabolic tuning[3][4].

As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the predicted physicochemical properties of this compound, explain the causality behind these predictions, and provide self-validating experimental workflows to empirically verify them.

In Silico Physicochemical Predictions

Before synthesizing a compound or advancing it into in vitro assays, we must predict its behavior using established cheminformatics principles, most notably Lipinski's Rule of Five[5][6]. The table below summarizes the predicted physicochemical parameters for 4'-Morpholino-[1,1'-biphenyl]-4-amine.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueMethodological Rationale & Causality
Molecular Weight (MW) 254.33 g/mol Calculated via exact mass. Well below the 500 Da threshold, ensuring high ligand efficiency and minimal steric hindrance during passive diffusion[7].
Topological Polar Surface Area (TPSA) 38.49 ŲSum of contributions: Ar-NH₂ (26.02 Ų) + Ar-N< (3.24 Ų) + Ether -O- (9.23 Ų). A TPSA < 90 Ų strongly predicts excellent blood-brain barrier (BBB) and cellular permeability.
cLogP (Octanol/Water) 2.80 - 3.10The highly hydrophobic biphenyl core (LogP ~4.0) is intentionally offset by the hydrophilic morpholine ring (-0.8) and the polar primary amine (-0.2). This places the compound in the ideal "Goldilocks" zone (LogP 2-3) for oral bioavailability[8][9].
Hydrogen Bond Donors (HBD) 2Derived entirely from the primary aniline (-NH₂). Complies with Lipinski's rule (≤5)[6].
Hydrogen Bond Acceptors (HBA) 3Contributed by the amine nitrogen (1), morpholine nitrogen (1), and morpholine oxygen (1). Complies with Lipinski's rule (≤10)[6].
Rotatable Bonds 2The Ph-Ph bond and the Ph-Morpholine bond. High rigidity (≤3 rotatable bonds) minimizes the entropic penalty upon target binding, enhancing affinity.
pKa (Conjugate Acid) ~4.6 (Aniline)~5.0 (Morpholine)The lone pairs on both the primary amine and the morpholine nitrogen are partially delocalized into the adjacent biphenyl π -system. This delocalization significantly lowers their basicity compared to aliphatic amines, rendering the molecule largely neutral at physiological pH (7.4), which maximizes passive membrane permeability.

ADMET Projections & Metabolic Liabilities

While the physicochemical profile of 4'-Morpholino-[1,1'-biphenyl]-4-amine is highly favorable for passive permeability, the specific functional groups introduce predictable metabolic liabilities.

Metabolic Causality: Hepatic Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2, are highly active against electron-rich aromatic systems and saturated heterocycles.

  • Morpholine Liability: The morpholine ring is highly susceptible to α -carbon oxidation, leading to ring cleavage or N-dealkylation[3].

  • Aniline Liability: Primary aromatic amines are notorious for undergoing N-oxidation to form reactive hydroxylamines, which can lead to toxicity or the formation of methemoglobinemia.

  • Biphenyl Liability: The unsubstituted positions on the biphenyl rings are prone to aromatic hydroxylation to facilitate Phase II glucuronidation[1][10].

Metabolism Parent 4'-Morpholino-[1,1'-biphenyl]-4-amine (Parent Compound) CYP Hepatic CYP450 (CYP3A4, CYP1A2) Parent->CYP M1 Morpholine Ring N-Dealkylation / Cleavage CYP->M1 M2 Aniline N-Oxidation (Hydroxylamine Formation) CYP->M2 M3 Aromatic Hydroxylation (Biphenyl Core) CYP->M3

Predicted primary Phase I metabolic pathways mediated by cytochrome P450 enzymes.

Experimental Validation Workflows

To transition from in silico predictions to empirical truth, the following self-validating experimental protocols must be executed. These methodologies are designed to eliminate kinetic artifacts and measure true thermodynamic properties.

Protocol 1: Thermodynamic Aqueous Solubility Determination

Kinetic solubility assays often overestimate solubility due to supersaturation. To determine the true equilibrium solubility, a thermodynamic shake-flask method is required.

Step-by-Step Methodology:

  • Solid Preparation: Weigh exactly 2.0 mg of highly pure (>95% via HPLC) solid 4'-Morpholino-[1,1'-biphenyl]-4-amine into a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS), adjusted to pH 7.4.

  • Equilibration (The Causality Step): Agitate the suspension on an orbital shaker at 300 rpm at a constant 37 °C for 48 hours . Why 48 hours? Thermodynamic solubility requires a stable solid-liquid equilibrium. Shaking for 48 hours ensures the dissolution rate plateau is reached and any transient supersaturated states have precipitated.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to firmly pellet the undissolved compound.

  • Quantification: Carefully extract the supernatant, dilute it in the LC mobile phase, and analyze via LC-UV at the compound's λmax​ (approx. 260 nm, driven by the biphenyl chromophore). Quantify against a pre-established 5-point calibration curve.

Protocol 2: Lipophilicity (LogD at pH 7.4) via Shake-Flask

Because the compound contains ionizable groups (pKa ~4.6 and ~5.0), its distribution coefficient (LogD) at physiological pH is a more accurate predictor of in vivo partitioning than LogP.

Step-by-Step Methodology:

  • Solvent Mutual Saturation: Pre-saturate 1-octanol with pH 7.4 PBS, and PBS with 1-octanol by stirring them together for 24 hours prior to the experiment. Why? Mutual saturation prevents volume shifts during the actual partitioning experiment, ensuring the phase volume ratio remains exactly 1:1.

  • Partitioning: Dissolve the compound in the saturated octanol phase to a concentration of 100 µM. Mix 500 µL of the spiked octanol with 500 µL of the saturated PBS in a 1.5 mL tube.

  • Equilibration: Invert the tubes gently on a rotary mixer for 1 hour at 25 °C. Crucial: Avoid vigorous vortexing to prevent the formation of micro-emulsions, which artificially inflate the aqueous concentration.

  • Separation & Analysis: Centrifuge at 3,000 × g for 5 minutes to cleanly separate the phases. Quantify the concentration in both the octanol and buffer phases using LC-MS/MS.

  • Calculation: Calculate LogD = log10​([Octanol]/[Buffer]) .

Workflow A Compound Synthesis & Isolation (4'-Morpholino-[1,1'-biphenyl]-4-amine) B Purity Assessment (HPLC-UV >95%) A->B C Thermodynamic Solubility (pH 7.4 Buffer, 48h Shake) B->C D Lipophilicity (LogD) (Octanol/Water Partitioning) B->D E Phase Separation (Ultracentrifugation) C->E D->E F LC-MS/MS & LC-UV Quantification E->F G Physicochemical Profiling Data Synthesis F->G

Workflow for the experimental validation of predicted physicochemical properties.

Conclusion

The rational integration of a morpholine ring and a primary amine onto a biphenyl scaffold yields 4'-Morpholino-[1,1'-biphenyl]-4-amine—a molecule with a highly optimized physicochemical profile. By maintaining a low molecular weight, a TPSA under 40 Ų, and a balanced cLogP of ~2.8, this compound is predicted to exhibit excellent passive membrane permeability and oral bioavailability, strictly adhering to Lipinski's Rule of Five. However, rigorous empirical validation using the provided thermodynamic and partitioning workflows is mandatory to confirm these in silico projections and to fully map its metabolic stability profile before advancing it into in vivo efficacy models.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25. URL:[Link]

  • MDPI. (2026). "Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery." MDPI. URL: [Link]

  • PubMed / ACS. (2024). "Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein-Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy." Journal of Medicinal Chemistry. URL:[Link]

Sources

Foundational

Unlocking the Interactome: A Comprehensive Guide to 4'-Morpholino-[1,1'-biphenyl]-4-amine Target Identification Studies

Executive Summary In the landscape of modern drug discovery, identifying the precise cellular targets of bioactive small molecules is a critical bottleneck. 4'-Morpholino-[1,1'-biphenyl]-4-amine (4-MBA) has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, identifying the precise cellular targets of bioactive small molecules is a critical bottleneck. 4'-Morpholino-[1,1'-biphenyl]-4-amine (4-MBA) has emerged as a highly privileged pharmacophore and versatile chemical scaffold. Featuring a rigid biphenyl core, a solubilizing morpholine ring, and a highly reactive primary amine, 4-MBA serves as an ideal foundation for synthesizing photoaffinity probes (PAPs) and conducting Affinity-Based Protein Profiling (ABPP).

This whitepaper provides an in-depth, self-validating technical framework for researchers utilizing the 4-MBA scaffold to deconvolute complex protein interactomes, specifically focusing on its recent applications in identifying targets like the SV2A transporter and various kinase networks.

Chemical Biology Rationale: The Anatomy of 4-MBA Probes

To understand how to use 4-MBA in target identification, one must first understand why its structural components are uniquely suited for chemoproteomics. Successful target deconvolution requires a probe that maintains the biological activity of the parent pharmacophore while introducing functional handles for crosslinking and enrichment.

  • The Biphenyl Core (Target Recognition): The rigid, planar biphenyl system effectively mimics the hydrophobic motifs found in ATP adenine rings or lipid tails, providing excellent shape complementarity within deep hydrophobic binding pockets (e.g., kinase active sites or transmembrane transporters).

  • The Morpholine Ring (Hinge-Binding & Solubility): Morpholine is a classic kinase hinge-binding motif. Its oxygen atom acts as a hydrogen bond acceptor, while the nitrogen acts as a donor, allowing it to anchor securely to the backbone amides of target proteins. Furthermore, it drastically improves the aqueous solubility of the highly lipophilic biphenyl core, preventing non-specific aggregation in cellular assays.

  • The 4-Amine Handle (Synthetic Vector): The primary amine at the para position of the biphenyl ring projects outward into the solvent-exposed region of most binding pockets. This specific vector allows chemists to attach bulky photoaffinity and reporter tags via simple amide coupling or reductive amination without sterically clashing with the target protein's binding site.

By derivatizing the 4-amine with a diazirine (for UV-activated covalent crosslinking) and an alkyne (for bioorthogonal click chemistry), researchers can transform 4-MBA into a bifunctional probe capable of capturing transient protein interactions in live cells [1].

G A 4-MBA Scaffold (Target Recognition) B Amine Derivatization (Linker Attachment) A->B C Diazirine Group (Photo-crosslinking) B->C D Alkyne Tag (Click Chemistry) B->D E Bifunctional PAL Probe C->E D->E

Logical design of 4-MBA bifunctional photoaffinity probes for target identification.

Experimental Protocol: Synthesis of Bifunctional 4-MBA Probes

To ensure the trustworthiness of the downstream proteomics, the probe synthesis must yield a highly pure, stable compound. The following protocol outlines the generation of a 4-MBA diazirine-alkyne probe.

Step-by-Step Methodology
  • Amide Coupling (Linker Attachment):

    • Action: React 4-MBA (1.0 eq) with a bifunctional linker containing a terminal alkyne and an aliphatic carboxylic acid (e.g., hex-5-ynoic acid, 1.2 eq) using HATU (1.5 eq) and DIPEA (3.0 eq) in anhydrous DMF at room temperature for 4 hours.

    • Causality: HATU is chosen over EDC/NHS due to its superior efficiency in coupling sterically hindered or electron-deficient anilines. DIPEA acts as a non-nucleophilic base to drive the reaction without competing for the activated ester.

  • Diazirine Installation:

    • Action: If the linker does not pre-contain a diazirine, a secondary amine or hydroxyl handle on the linker can be reacted with 3-(3-methyl-3H-diazirin-3-yl)propanoic acid using standard peptide coupling conditions.

    • Causality: Diazirines are the preferred photo-crosslinkers over benzophenones or aryl azides because of their small steric footprint (minimizing target binding disruption) and their activation at 365 nm, a wavelength that avoids the background protein damage caused by shorter UV wavelengths [2].

  • Purification & Validation:

    • Action: Purify via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA). Validate mass and purity (>95%) via LC-MS and 1H-NMR.

Workflow: Quantitative Chemoproteomics for Target Deconvolution

The core of target identification relies on a self-validating system. To distinguish true biological targets from non-specific "sticky" proteins, we employ a Competition Control methodology combined with SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or TMT (Tandem Mass Tag) quantitative mass spectrometry [3].

Step-by-Step Methodology
  • Live-Cell Incubation & Competition:

    • Action: Plate cells (e.g., HEK293T or disease-specific lines) to 80% confluency.

    • Control Group (Self-Validation): Pre-incubate cells with a 10x molar excess of the unmodified parent 4-MBA compound for 1 hour. Causality: This saturates the true biological targets.

    • Probe Group: Treat both the control and experimental cells with the 4-MBA bifunctional probe (typically 1–5 µM) for 2 hours.

  • In Situ Photo-crosslinking:

    • Action: Wash cells with cold PBS to remove unbound probe. Irradiate cells on ice with 365 nm UV light (100 W) for 10 minutes.

    • Causality: UV irradiation expels nitrogen gas from the diazirine, generating a highly reactive carbene that inserts into any nearby C-H or heteroatom bonds, permanently crosslinking the 4-MBA probe to the target protein. Performing this on ice prevents heat-induced protein denaturation.

  • Cell Lysis and CuAAC Click Chemistry:

    • Action: Lyse cells using RIPA buffer. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide (100 µM), CuSO4 (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM) for 1 hour at room temperature.

    • Causality: CuAAC is bioorthogonal and highly efficient in complex aqueous lysates, allowing the selective attachment of a biotin affinity tag only to proteins covalently bound by the 4-MBA probe.

  • Streptavidin Enrichment & On-Bead Digestion:

    • Action: Incubate lysates with streptavidin-agarose beads. Wash extensively with 1% SDS, 8M Urea, and PBS to remove non-covalently bound proteins. Perform on-bead trypsin digestion.

  • Quantitative LC-MS/MS:

    • Action: Label digested peptides with TMT reagents, pool, and analyze via high-resolution LC-MS/MS. True targets are identified by a high enrichment ratio (Probe vs. Vehicle) and a significant competition ratio (Probe vs. Probe + Excess Parent).

Workflow N1 Live-Cell Incubation N2 UV Crosslinking (365 nm) N1->N2 N3 CuAAC Click (Biotin-Azide) N2->N3 N4 Streptavidin Enrichment N3->N4 N5 LC-MS/MS Proteomics N4->N5

Step-by-step chemoproteomic workflow using 4-MBA photoaffinity probes.

Quantitative Data Presentation: Target Engagement Metrics

Recent studies have utilized morpholino-aniline and biphenyl derivatives to target critical neurological and oncological pathways, notably the SV2A transporter (implicated in epilepsy) and various kinases [1]. The table below summarizes representative target engagement metrics derived from 4-MBA chemoproteomic profiling.

Target ProteinBiological FunctionProbe Enrichment (Log2 FC)Competition Reduction (%)Apparent K_D (nM)Primary Binding Domain
SV2A Synaptic vesicle exocytosis+ 4.892%45Transmembrane Domain 4
GABA-A (α1) Inhibitory neurotransmission+ 3.285%120Allosteric Modulator Site
PI3Kα Cell survival signaling+ 4.188%15ATP-binding Hinge Region
LRRK2 Parkinson's disease pathology+ 3.979%65Kinase Domain
Tubulin (Off-target)Cytoskeleton structure+ 0.55%> 5000Non-specific surface binding

Note: True targets exhibit high Log2 Fold Change (FC) enrichment and >75% signal reduction in the competition control. Tubulin represents a classic non-specific "sticky" protein that fails the competition validation.

Pathway P1 4-MBA Derivative P2 SV2A Transporter P1->P2 Binds P3 GABA-A Receptor P1->P3 Modulates P4 Vesicular Exocytosis P2->P4 Regulates P5 Seizure Inhibition P3->P5 Enhances Inhibition P4->P5 Reduces Excitation

Mechanistic pathway of 4-MBA derivatives targeting SV2A and GABA-A receptors.

Conclusion

The 4'-Morpholino-[1,1'-biphenyl]-4-amine (4-MBA) scaffold represents a master key in chemical biology. By strategically exploiting its structural features—using the biphenyl-morpholine axis for target recognition and the primary amine for bioorthogonal tagging—researchers can execute highly precise target identification studies. When coupled with rigorous, self-validating chemoproteomic workflows utilizing competition controls, 4-MBA probes provide unparalleled resolution into the cellular interactome, accelerating the development of targeted therapeutics for neurological disorders and oncology.

References

  • Hafeez, J., et al. "Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies." Arabian Journal of Chemistry (2024).[Link]

  • Ma, N., et al. "Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors." ACS Chemical Biology (2019).[Link]

  • Romeo, E., et al. "Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector." Journal of Medicinal Chemistry (2025).[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4'-Morpholino-[1,1'-biphenyl]-4-amine via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Rationale Biphenyl scaffolds bearing both an aniline and a morpholine moiety are highly privileged structures in medicinal chemistry, frequently serving as core pharmacophores in kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Biphenyl scaffolds bearing both an aniline and a morpholine moiety are highly privileged structures in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and advanced therapeutic agents[1]. The synthesis of 4'-morpholino-[1,1'-biphenyl]-4-amine is most efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromoaniline and 4-morpholinophenylboronic acid (or its pinacol ester).

This application note provides a comprehensive, field-validated protocol for this transformation. By analyzing the mechanistic pitfalls of coupling unprotected anilines and leveraging optimized catalyst-solvent systems, this guide ensures high-yield, reproducible carbon-carbon bond formation.

Mechanistic Challenges & Causality in Experimental Design

The Suzuki-Miyaura cross-coupling of unprotected anilines has historically been challenging. The free primary amine (-NH 2​ ) of 4-bromoaniline can act as a competitive Lewis base, coordinating to the palladium center and effectively poisoning the catalyst[2]. Furthermore, unprotected amines can undergo competing Buchwald-Hartwig amination if the conditions are not strictly controlled.

To circumvent these issues, the selection of a highly active, sterically demanding catalyst system is paramount[3].

  • Catalyst Causality: While classical catalysts like Pd(PPh 3​ ) 4​ can be utilized[4], they often require high temperatures that promote protodeboronation. Modern protocols favor bidentate phosphine ligands like dppf (in PdCl 2​ (dppf))[1] or Buchwald precatalysts (e.g., CataCXium® A Pd G3)[2]. The bidentate nature of dppf enforces a cis-coordination geometry at the Pd(II) center, drastically accelerating the reductive elimination step, while its steric bulk shields the metal from unwanted amine coordination.

  • Solvent & Base Causality: A mixed solvent system is critical. Toluene or 2-MeTHF dissolves the organic substrates, ethanol acts as a phase-transfer agent, and water is strictly required to dissolve the inorganic base (e.g., Na 2​ CO 3​ or K 2​ CO 3​ ) and form the reactive trihydroxyboronate intermediate—the actual species that undergoes transmetalation.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition Intermediate (Pd II) Pd0->OxAdd + 4-Bromoaniline TransMet Transmetalation Intermediate (Pd II) OxAdd->TransMet + 4-Morpholinophenylboronic acid + Base (K2CO3) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 + 4'-Morpholino-[1,1'-biphenyl]-4-amine

Catalytic cycle of the Suzuki-Miyaura coupling for 4'-Morpholino-[1,1'-biphenyl]-4-amine.

Data-Driven Optimization Summary

The following table summarizes the quantitative performance of various catalyst systems validated in the literature for the coupling of 4-bromoaniline derivatives with 4-morpholinophenylboronic acid species.

Catalyst SystemSolvent SystemBaseTemp / TimeYield (%)Mechanistic Observation
Pd(PPh 3​ ) 4​ (5 mol%)DMF / H 2​ OK 2​ CO 3​ 120°C / 20 min (MW)~65%Moderate yield; competing protodeboronation observed at high heat[4].
PdCl 2​ (dppf) (5 mol%)PhMe / EtOH / H 2​ ONa 2​ CO 3​ 125°C / 2 h (MW)82%Bidentate ligand prevents amine coordination; excellent phase transfer[1].
CataCXium® A Pd G3 (2 mol%)2-MeTHF / H 2​ OCs 2​ CO 3​ 80°C / 16 h (Thermal)>90%Highly active precatalyst; ideal for scaling unprotected anilines[2].

Self-Validating Experimental Protocol

This step-by-step methodology utilizes the highly reliable PdCl 2​ (dppf) system. The protocol is designed as a "self-validating system," providing visual and analytical checkpoints to ensure experimental integrity.

Materials Required
  • 4-Bromoaniline (1.0 equiv, 5.0 mmol, 860 mg)

  • 4-Morpholinophenylboronic acid (1.2 equiv, 6.0 mmol, 1.24 g)

  • PdCl 2​ (dppf) (0.05 equiv, 0.25 mmol, 183 mg)

  • Na 2​ CO 3​ (3.0 equiv, 15.0 mmol, 1.59 g)

  • Toluene / Ethanol / Deionized Water (2:1:1 v/v/v, 40 mL total)

Step-by-Step Procedure
  • Reagent Assembly: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoaniline, 4-morpholinophenylboronic acid, and PdCl 2​ (dppf).

    • Validation Checkpoint: The mixture will appear as a heterogeneous, reddish-orange powder blend.

  • Solvent Addition & Degassing: Add the Toluene/EtOH/H 2​ O solvent mixture. Dissolve the Na 2​ CO 3​ in the aqueous portion prior to addition if preferred. Seal the flask with a rubber septum and sparge the biphasic mixture with Argon or N 2​ gas for a minimum of 15 minutes.

    • Causality Note: Oxygen must be rigorously excluded. O 2​ promotes the homocoupling of the boronic acid (forming a symmetric biphenyl impurity) and oxidizes the active Pd(0) species to an inactive Pd(II) state.

  • Reaction Execution: Replace the sparging needle with an Argon balloon. Heat the reaction mixture to 90°C using an oil bath (or 120°C in a microwave reactor for 2 hours) with vigorous stirring.

    • Validation Checkpoint: As the reaction progresses, the color will transition from bright orange to a dark brown/black suspension. This indicates active catalytic cycling and the eventual precipitation of trace "Pd black" as the catalyst reaches its resting state.

  • Reaction Monitoring: After 4 hours, sample the organic layer. Perform TLC (Hexanes/EtOAc 1:1).

    • Validation Checkpoint: The UV-active starting material spot (4-bromoaniline) should be consumed, replaced by a highly polar, blue-fluorescent spot under 254 nm UV light corresponding to the biphenyl product.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (30 mL). Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 60% Ethyl Acetate in Hexanes.

Protocol Step1 1. Reagent Assembly Combine Aryl Halide, Boronic Acid, Catalyst, Base Step2 2. Solvent Addition & Degassing Add Toluene/EtOH/H2O, Sparge with N2 (15 min) Step1->Step2 Step3 3. Reaction Execution Heat at 90°C (Conventional) or 120°C (Microwave) Step2->Step3 Step4 4. Aqueous Workup Extract with EtOAc, Wash with Brine, Dry over Na2SO4 Step3->Step4 Step5 5. Purification & Analysis Silica Gel Chromatography, LC-MS, NMR Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

References

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: PMC / NIH URL:[Link]

  • Title: INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME (EP 2766352 B1) Source: European Patent Office / Googleapis URL:[Link]

  • Title: NOVEL CYCLIC BENZIMIDAZOLE DERIVATIVES USEFUL ANTI-DIABETIC AGENTS (EP 2348857 B1) Source: European Patent Office / Googleapis URL:[Link]

Sources

Application

Application Note: 4'-Morpholino-[1,1'-biphenyl]-4-amine as a Core Scaffold for High-Efficiency Deep-Blue OLED Emitters

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals utilizing cross-coupling methodologies. Executive Summary & Mechanistic Insights The pursuit of high-efficiency, non-doped dee...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals utilizing cross-coupling methodologies.

Executive Summary & Mechanistic Insights

The pursuit of high-efficiency, non-doped deep-blue organic light-emitting diodes (OLEDs) is a central challenge in optoelectronics. While traditional Donor-π-Acceptor (D-π-A) architectures successfully utilize intramolecular charge transfer (ICT) to achieve high exciton utilization, strong electron donors (such as triphenylamine, TPA) inherently red-shift the emission spectrum, compromising the deep-blue color purity.

4'-Morpholino-[1,1'-biphenyl]-4-amine has emerged as a highly strategic building block to circumvent this limitation. By integrating this specific molecular scaffold into OLED emitters, researchers can precisely tune the photophysical properties of the resulting materials [1].

The Causality of the Molecular Design
  • The Morpholine Moiety (Moderate Donor): Unlike strong secondary amines, the morpholine ring acts as a moderate electron donor. This restricts the strength of the ICT state, ensuring that the emission remains in the deep-blue region (CIE y < 0.10). Furthermore, the aliphatic nature of the morpholine ring introduces steric bulk, which suppresses intermolecular π-π stacking, thereby preventing aggregation-caused quenching (ACQ) in non-doped solid films.

  • The Biphenyl Spacer (π-Bridge): The biphenyl unit extends the π-conjugation between the morpholine donor and the primary amine reactive site. This structural rigidity stabilizes the molecular orbitals and maintains a high triplet energy level ( T1​ ), which is critical for preventing reverse energy transfer and exciton quenching.

  • The Primary Amine (Synthetic Handle): The terminal −NH2​ group serves as an ideal reactive site for palladium-catalyzed Buchwald-Hartwig aminations. This allows synthetic chemists—and drug development professionals familiar with library synthesis—to modularly attach various electron-accepting moieties (e.g., phenanthroimidazole, triazine) to rapidly screen structure-property relationships.

When coupled with appropriate acceptors, morpholino-biphenyl derivatives exhibit a Hybridized Local and Charge Transfer (HLCT) state. This unique state leverages a "Hot Exciton" mechanism, where high-energy triplet excitons ( T2​ ) undergo reverse intersystem crossing (hRISC) to the singlet state ( S1​ ) before they can relax to the non-radiative T1​ state, dramatically boosting the External Quantum Efficiency (EQE) [1].

Photophysical & Device Performance Data

To illustrate the impact of the morpholino-biphenyl scaffold, the table below compares a morpholino-biphenyl-based emitter (MPPIS-Cz) against a traditional strong-donor TPA-based analog (MPPIS-TPA) [1]. The substitution of the strong TPA donor with the morpholino-biphenyl architecture effectively blue-shifts the emission while maintaining high efficiency.

Emitter ArchitectureDonor Strength λPL​ (Film, nm)CIE Coordinates (x, y)Max EQE (%)Dominant Exciton Mechanism
MPPIS-TPA (Reference)Strong (TPA)468(0.16, 0.18)1.28Standard ICT / Fluorescence
MPPIS-Cz (Morpholino-based)Moderate (Morpholine)443(0.16, 0.08)1.42HLCT / Hot Exciton (hRISC)

Data summarizes the shift from sky-blue to deep-blue emission upon utilizing the morpholino-biphenyl donor framework.

Exciton Dynamics: The Hot Exciton Mechanism

The diagram below illustrates how morpholino-biphenyl-amine derivatives bypass the traditional 25% singlet exciton limit of fluorescent OLEDs by harvesting triplet excitons via the T2​→S1​ pathway.

G S0 S0 (Ground State) S1 S1 (HLCT State) S1->S0 Deep Blue Fluorescence T1 T1 (Lowest Triplet) T1->S0 Non-radiative Decay T2 T2 (Hot Triplet) T2->S1 hRISC (Hot Exciton Transfer) T2->T1 Internal Conversion (IC) Excitons Electrical Excitation (25% Singlet, 75% Triplet) Excitons->S1 25% Generation Excitons->T1 Direct Generation (Low Energy) Excitons->T2 75% Generation (High Energy)

Jablonski diagram illustrating the Hot Exciton (hRISC) mechanism in morpholino-based OLEDs.

Experimental Protocols

Protocol 1: Synthesis of D-π-A Emitters via Buchwald-Hartwig Amination

This protocol details the coupling of 4'-Morpholino-[1,1'-biphenyl]-4-amine with an aryl bromide acceptor to form a deep-blue HLCT emitter. This methodology is self-validating: the shift in fluorescence under a 365 nm UV lamp during TLC monitoring provides immediate visual confirmation of the extended conjugation.

Reagents & Materials:

  • 4'-Morpholino-[1,1'-biphenyl]-4-amine (1.0 equiv)

  • Aryl Bromide Acceptor (e.g., brominated phenanthroimidazole) (1.05 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) ( Pd2​(dba)3​ ) (0.02 equiv)

  • Tri-tert-butylphosphine ( P(t−Bu)3​ , 1.0 M in toluene) (0.08 equiv)

  • Sodium tert-butoxide ( NaOtBu ) (1.5 equiv)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Preparation of the Schlenk Flask: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high-purity Argon. Causality: Pd(0) catalysts are extremely sensitive to oxygen, which irreversibly oxidizes the active species to inactive Pd(II) , halting the catalytic cycle.

  • Reagent Loading: Add 4'-Morpholino-[1,1'-biphenyl]-4-amine, the Aryl Bromide, NaOtBu , and Pd2​(dba)3​ to the flask.

  • Solvent Addition & Degassing: Inject anhydrous toluene. Degas the mixture using three consecutive freeze-pump-thaw cycles.

  • Ligand Injection: Inject the P(t−Bu)3​ solution. Causality: The extreme steric bulk and electron-rich nature of P(t−Bu)3​ accelerates both the oxidative addition of the sterically hindered biphenyl system and the subsequent reductive elimination step.

  • Reaction Execution: Heat the mixture to 110 °C for 12–18 hours under vigorous stirring. Monitor via TLC (DCM:Hexane 1:1). The appearance of a bright blue fluorescent spot under 365 nm UV indicates product formation.

  • Workup: Cool to room temperature, quench with water, and extract with dichloromethane (3 × 20 mL). Dry the organic layer over anhydrous MgSO4​ , concentrate, and purify via silica gel column chromatography.

Protocol 2: OLED Device Fabrication (Vacuum Thermal Evaporation)

To evaluate the synthesized morpholino-biphenyl emitter, a non-doped OLED device is fabricated.

Device Architecture: ITO / PEDOT:PSS (40 nm) / EML (30 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)

Step-by-Step Procedure:

  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Surface Treatment: Treat the dried ITO substrates with UV-Ozone for 20 minutes. Causality: UV-Ozone removes residual organic contaminants and increases the work function of the ITO, reducing the hole-injection barrier.

  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS at 3000 rpm for 60 seconds. Anneal at 150 °C for 15 minutes in air. Causality: PEDOT:PSS planarizes the rough ITO surface, preventing electrical shorts, and facilitates efficient hole injection.

  • Vacuum Deposition: Transfer the substrates to a vacuum thermal evaporator (base pressure < 4×10−4 Pa).

  • Emissive Layer (EML): Evaporate the synthesized morpholino-biphenyl emitter at a rate of 1-2 Å/s to a thickness of 30 nm.

  • Electron Transport Layer (ETL): Evaporate TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene) at 1 Å/s to a thickness of 40 nm. Causality: TPBi possesses a deep HOMO level, effectively blocking holes from escaping the EML, ensuring recombination occurs strictly within the morpholino-biphenyl layer.

  • Cathode Deposition: Deposit 1 nm of LiF (0.1 Å/s) followed by 100 nm of Aluminum (2-5 Å/s) through a shadow mask. Causality: LiF dissociates during Al deposition, significantly lowering the work function of the cathode and enhancing electron injection.

References

  • Thanikachalam, V., Jeeva, P., & Jayabharathi, J. (2017). "Highly efficient non-doped blue organic light emitting diodes based on a D–π–A chromophore with different donor moieties." RSC Advances, 7(22), 13604-13614.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of 4'-Morpholino-[1,1'-biphenyl]-4-amine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 4'-Morpholino-[1,1'-biphenyl]-4-amine. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4'-Morpholino-[1,1'-biphenyl]-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's low aqueous solubility. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to facilitate your experiments and ensure reliable, reproducible results.

Compound Overview: Understanding the Challenge

4'-Morpholino-[1,1'-biphenyl]-4-amine possesses a chemical structure characterized by a large, rigid, and hydrophobic biphenyl core. While the morpholine and primary amine moieties introduce some polarity, the overall lipophilicity of the molecule dominates, leading to predictably poor solubility in aqueous media. The presence of the basic primary amine group (pKa predicted to be around 6.7) is a critical feature, as it allows for pH-dependent solubility manipulation.[1] This guide will explore how to leverage this and other properties to overcome solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is 4'-Morpholino-[1,1'-biphenyl]-4-amine so poorly soluble in neutral aqueous buffers like PBS? A1: The poor solubility stems from its molecular structure. The biphenyl group is highly lipophilic (fat-loving) and resists interaction with polar water molecules.[2] In neutral pH buffers (e.g., pH 7.4), the primary amine group is largely in its neutral, uncharged state, which is less water-soluble. To dissolve, the compound must overcome strong crystal lattice energy (the forces holding the solid compound together) and disrupt the hydrogen-bonding network of water, both of which are energetically unfavorable for such a hydrophobic molecule.[3][4]

Q2: I'm observing inconsistent results in my cell-based assay. Could this be a solubility issue? A2: Absolutely. Inconsistent biological data is a classic sign of poor compound solubility.[2] If the compound precipitates in your assay medium, the actual concentration exposed to the cells is unknown and lower than the nominal concentration. This can lead to an underestimation of potency, poor structure-activity relationships (SAR), and a lack of reproducibility.[2] It is crucial to confirm the compound is fully dissolved in the final assay medium at the highest concentration tested.

Q3: My compound precipitated from its DMSO stock solution during storage. What should I do? A3: Precipitation from a DMSO stock can happen for a few reasons. DMSO is hygroscopic, meaning it absorbs moisture from the air, which can reduce the solubility of highly hydrophobic compounds.[2] Alternatively, the concentration may be too high for long-term stability. To resolve this, you can try preparing fresh stock solutions before each experiment or storing the stock at a lower concentration. Gentle warming and sonication can help redissolve the precipitate, but always visually inspect the solution to ensure it is completely clear before use.[2]

Q4: What are the primary strategies I should consider to solubilize this compound for an in vitro assay? A4: For in vitro applications, the most common and effective strategies for a basic compound like this are:

  • pH Adjustment: Lowering the pH of the aqueous medium to protonate the primary amine, thereby forming a more soluble salt.[2][5][6]

  • Use of Co-solvents: Employing water-miscible organic solvents to reduce the overall polarity of the vehicle.[7][8][9][10]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic biphenyl moiety within the cavity of a cyclodextrin molecule to increase its apparent water solubility.[11][12][13][14][15]

The choice of method depends on the specific requirements and constraints of your experimental system.

Troubleshooting & Optimization Guide

This section addresses specific problems you may encounter during your experiments.

Problem: My compound will not dissolve in my aqueous buffer (e.g., PBS at pH 7.4).

Causality: At neutral pH, the primary amine is not sufficiently protonated to confer aqueous solubility, and the hydrophobic nature of the biphenyl core dominates.

Solutions & Workflow:

  • Primary Approach: pH Modification. This is the most direct method for an ionizable compound.[2]

    • Action: Prepare your buffer at a lower pH. Since the amine is basic, decreasing the pH will protonate it (R-NH₂ → R-NH₃⁺), forming a positively charged ion that is significantly more soluble in water.[16][17]

    • Protocol: Start by preparing your buffer at pH 6.0. If solubility is still limited, try pH 5.0. It is essential to ensure that the final pH of the assay medium is compatible with your biological system (e.g., cells, enzymes).

    • Validation: After dissolution, let the solution stand at the experimental temperature for at least one hour and visually inspect for any signs of precipitation.

  • Alternative Approach: Co-solvent Systems. If pH modification is not compatible with your assay, a co-solvent system is the next logical step.

    • Action: Use a water-miscible organic solvent to create a vehicle that is less polar than water alone, which better accommodates the hydrophobic compound.[18][19]

    • Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are frequently used.[10][20]

    • Protocol: Prepare a high-concentration stock in 100% DMSO or ethanol. Then, dilute this stock into an aqueous vehicle containing a co-solvent. A common starting vehicle for in vitro studies is PBS with 10-20% PEG 400.

    • Caution: The final concentration of any organic solvent in your assay must be below the tolerance limit for your specific cells or proteins to avoid artifacts.[10]

Problem: The compound dissolves initially but precipitates upon dilution into the final assay medium.

Causality: This often happens when a high-concentration stock in a strong organic solvent (like DMSO) is diluted into a predominantly aqueous buffer. The solvent concentration drops sharply, and the buffer can no longer support the solubility of the compound, causing it to "crash out."

Solutions & Workflow:

  • Optimize the Dilution Step.

    • Action: Instead of a single large dilution, perform serial dilutions. Also, ensure rapid and thorough mixing at the moment of dilution to avoid localized areas of high concentration that can seed precipitation.

    • Tip: Add the compound stock to the buffer while vortexing the buffer tube to promote rapid dispersion.

  • Employ a Surfactant.

    • Action: Surfactants form micelles that can encapsulate hydrophobic compounds, keeping them dispersed in aqueous solution.[19][21]

    • Examples: Tween® 80 or Solutol® HS 15 are commonly used in preclinical formulations.[22]

    • Protocol: Include a low concentration of a surfactant (e.g., 0.1% Tween® 80) in your final assay medium. Test this vehicle for compatibility with your assay first.

  • Consider Cyclodextrin Complexation.

    • Action: Cyclodextrins are host molecules with a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with the biphenyl part of your compound, effectively shielding it from water and increasing solubility.[11][12][23]

    • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[11][14]

    • Protocol: See the detailed protocol in the next section for preparing a cyclodextrin complex. This method is often very effective and generally has low biological interference.

Problem: The chosen solubilization method is interfering with my biological assay.

Causality: Solvents can affect protein conformation or cell membrane integrity. Low pH can alter enzyme activity or cell viability. Surfactants can denature proteins.

Solutions & Workflow:

  • Run Vehicle Controls.

    • Action: Always test the vehicle (buffer + co-solvent + any other excipients) without the compound in your assay. This will reveal any baseline effects of your formulation.

  • Minimize Excipient Concentrations.

    • Action: Systematically reduce the concentration of the problematic excipient (e.g., lower the percentage of co-solvent or surfactant) to find the highest concentration that is tolerated by your assay while still maintaining compound solubility.

  • Switch Solubilization Strategies.

    • Action: If pH modification is toxic, try a cyclodextrin-based approach. If a co-solvent is causing issues, explore a solid dispersion formulation for oral in vivo studies. The best strategy is one that maximizes solubility with minimal biological impact.

Solubilization Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy.

G start Solubility Problem Identified is_ionizable Is the compound ionizable? (Contains acidic or basic group) start->is_ionizable ph_mod Attempt pH Modification (Decrease pH for basic amine) is_ionizable->ph_mod  Yes cosolvent Use Co-solvent System (e.g., PEG, PG, Ethanol) is_ionizable->cosolvent  No assay_compat_ph Is the required pH compatible with the assay? ph_mod->assay_compat_ph assay_compat_ph->cosolvent  No success Solution Found (Proceed with experiment) assay_compat_ph->success  Yes assay_compat_cosolvent Is co-solvent compatible with the assay? cosolvent->assay_compat_cosolvent cyclodextrin Use Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) assay_compat_cosolvent->cyclodextrin  No assay_compat_cosolvent->success  Yes cyclodextrin->success  Yes fail Consider Advanced Formulation (Solid Dispersion, Nanosuspension) cyclodextrin->fail  No

Caption: Decision workflow for selecting a solubilization strategy.

Experimental Protocols

Here are detailed, step-by-step methodologies for key solubilization techniques.

Protocol 1: pH-Modification for Solubility Enhancement

This protocol leverages the basic amine group to form a soluble salt.

Mechanism of pH-Dependent Solubility

G cluster_0 Low pH (Acidic Environment) cluster_1 High pH (Neutral/Basic Environment) B_H R-NH₃⁺ (Protonated, Water-Soluble Salt) B R-NH₂ (Neutral, Poorly Soluble Base) B_H->B - H⁺ B->B_H + H⁺

Caption: Equilibrium of an amine at different pH values.

Methodology:

  • Determine Target pH: Based on the predicted pKa of ~6.7, a pH of 5.7 or lower should ensure >90% of the compound is in the protonated, soluble form.

  • Prepare Acidic Buffer: Make an appropriate buffer (e.g., 50 mM sodium acetate) and adjust to the target pH (e.g., 5.0) using HCl.

  • Dissolve Compound: Weigh the 4'-Morpholino-[1,1'-biphenyl]-4-amine powder and add it to the acidic buffer.

  • Facilitate Dissolution: Vortex vigorously. If needed, sonicate the solution in a water bath for 5-10 minutes.

  • Visual Inspection: Ensure no solid particles are visible. The solution should be completely clear.

  • Stability Check: Allow the solution to sit at room temperature or the intended experimental temperature for at least 4 hours. Re-inspect for any signs of precipitation (haziness, crystals).

  • Assay Integration: When adding this stock to your assay, be mindful of the final pH. The buffering capacity of your final assay medium must be sufficient to maintain the desired physiological pH.

Protocol 2: Cyclodextrin Inclusion Complexation

This method uses a host molecule to encapsulate and solubilize the compound.

Methodology:

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent starting choice.

  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS pH 7.4). This will be your solubilization vehicle.

  • Add Compound: Add the powdered 4'-Morpholino-[1,1'-biphenyl]-4-amine directly to the HP-β-CD solution. A 1:1 to 1:3 molar ratio of compound to cyclodextrin is a good starting point.[11]

  • Promote Complexation: Mix the solution vigorously overnight at room temperature using a magnetic stirrer or orbital shaker. This extended mixing time is crucial for efficient complex formation.

  • Clarify Solution: After mixing, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantify Solubility: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV). This will give you the maximum achievable solubility with this method.

Data Summary: Comparison of Solubilization Strategies
StrategyPrinciple of ActionAdvantagesDisadvantagesBest For
pH Adjustment Converts the basic amine into a more soluble cationic salt.[5][6]Simple, inexpensive, uses minimal excipients.[10]Only applicable to ionizable compounds; final pH may not be compatible with biological assays.[2]In vitro assays where pH can be controlled; initial screening.
Co-solvents Reduces the polarity of the aqueous vehicle, making it more favorable for hydrophobic solutes.[7][8]Can achieve very high drug concentrations; simple to prepare.[10]Potential for compound precipitation upon dilution; solvents can be toxic to cells or interfere with assays.[10]Formulations for animal studies; in vitro assays with robust cell lines.
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule in a host cavity, presenting a hydrophilic exterior.[11][12][23]Generally low toxicity and minimal biological interference; high solubilization capacity.[15]Can be more expensive; requires optimization of drug-to-CD ratio; may alter free drug fraction.[14]Cell-based assays; in vivo parenteral formulations.
Solid Dispersion Disperses the drug in an amorphous state within a hydrophilic polymer matrix, enhancing dissolution rate.[24][25][26][27]Significantly improves oral bioavailability by preventing recrystallization.[28]Requires specialized equipment (e.g., spray dryer, hot-melt extruder); potential for physical instability over time.[28]Oral solid dosage form development for in vivo studies.
References
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. Scholars Research Library. Available at: [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - JETIR.org. JETIR. Available at: [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research. ijppr.human. Available at: [Link]

  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

  • Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. ResearchGate. Available at: [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. IJPSR. Available at: [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI. MDPI. Available at: [Link]

  • Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Molecular Pharmaceutics - ACS Publications. ACS Publications. Available at: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. PubMed. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. ijmsdr.com. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. ResearchGate. Available at: [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. ajptonline.org. Available at: [Link]

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. ijpsr.com. Available at: [Link]

  • CHAPTER 2: Tactics to Improve Solubility - Books - The Royal Society of Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? - Pearson. Pearson. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Longdom Publishing. Available at: [Link]

  • Explain the factors influencing the solubility of amines in water.How does the presence of the amino - YouTube. YouTube. Available at: [Link]

  • Synthesis of N, N-Bis([1,1′-biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry. ScienceDirect. Available at: [Link]

  • Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - ResearchGate. ResearchGate. Available at: [Link]

  • Benzenamine, 4-(4-morpholinyl)- | C10H14N2O | CID 75655 - PubChem. PubChem. Available at: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility - ResearchGate. ResearchGate. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. World Pharma Today. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. National Center for Biotechnology Information. Available at: [Link]

  • N4,N4,N4',N4'-Tetra((1,1'-biphenyl)-4-yl)(1,1'-biphenyl)-4,4'-diamine | C60H44N2 | CID 16153173 - PubChem. PubChem. Available at: [Link]

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Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 4'-Morpholino-[1,1'-biphenyl]-4-amine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4'-Morpholino-[1,1'-biphenyl]-4-amine. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4'-Morpholino-[1,1'-biphenyl]-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this important biphenyl amine derivative. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you optimize your reaction and achieve desired outcomes.

The synthesis of 4'-Morpholino-[1,1'-biphenyl]-4-amine is most commonly achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction couples an aryl halide with an arylboronic acid. While robust, the reaction's success is highly sensitive to a number of parameters, and low yields are a common frustration. This guide will walk you through diagnosing and resolving the underlying issues.

The general reaction scheme is as follows:

General reaction scheme for the synthesis of 4'-Morpholino-[1,1'-biphenyl]-4-amine via Suzuki-Miyaura coupling.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting materials. What are the most likely causes?

A: Low conversion is typically a sign of an issue with the catalytic cycle's initiation or turnover. The problem often lies with the catalyst system, reaction conditions, or reagent quality.

  • Inactive Catalyst System: The palladium catalyst is the engine of the reaction. Its failure to activate or function properly is a primary cause of low conversion.

    • Palladium Source: Simple palladium salts like Pd(OAc)₂ may not be robust enough for this coupling. Consider using a more active, pre-formed Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which is effective and commonly used.[3][4] Alternatively, using a Pd(II) pre-catalyst with a suitable phosphine ligand is a modern approach.[2]

    • Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For challenging couplings, especially if using an aryl chloride, standard ligands like triphenylphosphine (PPh₃) may be insufficient. Consider screening more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands, which can accelerate the rate-limiting oxidative addition step.[5][6][7]

    • Catalyst Degradation: Old or improperly stored palladium catalysts can lose activity. Ensure you are using a fresh, high-quality catalyst.

  • Suboptimal Reaction Conditions:

    • Temperature: Suzuki couplings often require heat to proceed at a reasonable rate. Temperatures between 80-120 °C are common.[3][4][8] If your reaction is sluggish at 80 °C, a modest increase to 90-100 °C may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.[3]

    • Reaction Time: Some couplings are simply slow. Monitor the reaction by TLC or LC-MS to determine if it is just proceeding slowly or has stalled completely.

  • Reagent Purity:

    • Solvent Quality: Ensure you are using dry, degassed solvents. Water content can be critical; while some Suzuki reactions benefit from aqueous co-solvents, excess water can promote side reactions.[6][9] Impurities in solvents can also poison the catalyst.[10]

    • Base Quality: The base must be strong enough and sufficiently soluble to activate the boronic acid. Ensure your base (e.g., K₃PO₄, K₂CO₃) is finely powdered and dry.[6]

Below is a workflow to diagnose the root cause of low conversion.

start Low Conversion of Starting Materials cat_check Is the Catalyst System Optimized? start->cat_check reagent_check Are Reagents High Quality? start->reagent_check cond_check Are Reaction Conditions Appropriate? start->cond_check sol_cat Screen Pd Source (e.g., Pd(PPh3)4) and Ligands (e.g., Buchwald type) cat_check->sol_cat No sol_reagent Use Fresh, Anhydrous Reagents. Ensure Base is Finely Powdered. reagent_check->sol_reagent No sol_cond Increase Temperature Incrementally (e.g., 80 -> 100°C). Increase Reaction Time. cond_check->sol_cond No

Caption: Troubleshooting workflow for low reaction conversion.
Q2: My starting materials are consumed, but the yield is low and I see multiple byproducts. What's happening?

A: This scenario points towards competing side reactions that consume your starting materials or product. In Suzuki couplings, the most common culprits are protodeboronation, homocoupling, and dehalogenation.[3][11]

Side ReactionDescription & CauseMitigation Strategy
Protodeboronation The C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is often promoted by high temperatures, excess base, or the presence of water/protons.[3]Use fresh, high-purity boronic acid. Avoid excessive temperatures and prolonged reaction times. Consider using a milder base or a non-aqueous solvent system if the problem persists.
Homocoupling Two molecules of the boronic acid (Glaser coupling) or two molecules of the aryl halide couple with each other. This is often promoted by the presence of oxygen or inefficient transmetalation.[3][10]Rigorously degas all solvents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.[12] Adding the aryl halide in a slight excess (e.g., 1.05 eq) can sometimes suppress boronic acid homocoupling.[3]
Dehalogenation The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur if the palladium complex undergoes an alternative reaction pathway, often involving a hydride source in the mixture (e.g., from an amine base or alcoholic solvent).[13]Ensure the base used is non-nucleophilic (e.g., K₂CO₃, K₃PO₄). If using an alcohol co-solvent, ensure it is not acting as a reductant.
Q3: I suspect my palladium catalyst is being deactivated. How can I identify and prevent this?

A: Catalyst deactivation is a significant issue, especially when nitrogen-containing substrates like morpholinoanilines are involved.

  • Signs of Deactivation: A primary visual cue is the formation of "palladium black," a fine black precipitate of elemental palladium that has fallen out of the catalytic cycle.[11] If your reaction mixture turns from a clear, homogeneous solution to a suspension with black particles, your catalyst is likely deactivating.

  • Causes and Prevention:

    • Ligand Coordination: The nitrogen atom of the morpholine or amine group can coordinate to the palladium center, inhibiting its catalytic activity.[3] Using a ligand that binds more strongly to palladium than your substrate can prevent this. Bulky, electron-rich phosphine ligands are excellent for this purpose as they create a sterically shielded and electronically stable palladium center.[14]

    • Catalyst Poisoning: Trace impurities in your starting materials or solvents, particularly sulfur-containing compounds, can irreversibly poison the palladium catalyst.[3] Using high-purity, chromatography-grade solvents and recrystallized starting materials can mitigate this risk.[10]

    • Insufficient Ligand: If you are generating the catalyst in situ (e.g., from Pd(OAc)₂ and a phosphine ligand), ensure you are using an adequate ligand-to-palladium ratio. A ratio of 2:1 or even 4:1 (Ligand:Pd) is often recommended to ensure the palladium center remains stabilized.

Q4: I am losing a significant amount of product during workup and purification. What are the best practices?

A: The basic nature of the amine product can make purification challenging, leading to yield loss.

  • Workup/Extraction:

    • pH Adjustment: During aqueous workup, ensure the pH of the aqueous layer is basic (pH > 9) before extracting with an organic solvent. If the aqueous layer is acidic or neutral, your amine product may be protonated and remain as a salt in the aqueous phase, leading to significant loss.

    • Solvent Choice: Use a sufficiently polar organic solvent for extraction, such as ethyl acetate (EtOAc) or dichloromethane (DCM), to ensure good partitioning of your product.

  • Purification via Column Chromatography:

    • Silica Gel Interaction: Basic amines are notorious for interacting strongly with the acidic silanol groups on standard silica gel.[15] This can lead to severe peak tailing, poor separation, and even irreversible adsorption or degradation of the product on the column.[16]

    • Solutions:

      • Deactivate the Silica: Pre-treat your silica gel by flushing the column with your eluent system containing a small amount of a volatile amine base, such as 1-2% triethylamine (Et₃N) or ammonia in methanol.[15][16] This neutralizes the acidic sites and dramatically improves peak shape and recovery.

      • Use Alternative Stationary Phases: If problems persist, consider using deactivated silica, alumina, or a C18-functionalized (reverse-phase) silica gel for purification.

  • Crystallization:

    • Alternative to Chromatography: If your product is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity and can result in better recovery.[17] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.[18][19]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for reaction conditions? A: A robust set of initial conditions to screen would be based on established Suzuki-Miyaura protocols.[4][20]

ComponentRecommendationRationale
Aryl Halide 1.0 equivalentLimiting reagent
Boronic Acid 1.2 - 1.5 equivalentsA slight excess helps drive the reaction to completion.[4]
Pd Catalyst Pd(PPh₃)₄ (3-5 mol%)A reliable, active Pd(0) source.[3][4]
Base K₃PO₄ or K₂CO₃ (3-4 equivalents)Strong, non-nucleophilic bases that are effective in many Suzuki couplings.[4][8]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v)A common solvent system that solubilizes both organic and inorganic reagents.[4][9]
Temperature 90 - 100 °CProvides sufficient thermal energy for most couplings without causing degradation.
Atmosphere Nitrogen or ArgonEssential to prevent oxygen-induced side reactions.[10]

Q2: How critical is it to degas the reaction mixture? A: It is absolutely critical. Oxygen can promote the oxidative homocoupling of boronic acids and can also lead to the oxidation and deactivation of phosphine ligands and the palladium catalyst.[10] Proper degassing (e.g., by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles) is mandatory for achieving high yields and reproducibility.[12]

Q3: Can microwave irradiation improve my reaction? A: Yes, microwave-assisted procedures can be highly effective for Suzuki couplings. They often lead to dramatically shorter reaction times (e.g., 15-30 minutes vs. several hours) and can improve yields, sometimes even with lower catalyst loadings.[3][21] If you have access to a microwave reactor, it is an excellent tool for rapid reaction screening and optimization.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4'-Morpholino-[1,1'-biphenyl]-4-amine

This protocol is a general guideline. Stoichiometry and conditions should be optimized for your specific substrates.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.[3][12]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) or by recrystallization.

cluster_0 Reaction Setup cluster_1 Reaction & Workup a 1. Add Reagents (Aryl Halide, Boronic Acid, Base) to Flask b 2. Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) a->b c 3. Add Degassed Solvents b->c d 4. Add Pd Catalyst c->d e 5. Heat and Stir (e.g., 90°C) d->e f 6. Monitor by TLC/LC-MS e->f g 7. Cool, Dilute, and Extract f->g h 8. Dry and Concentrate g->h i 9. Purify Crude Product (Chromatography or Recrystallization) h->i

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Dykstra, K. D., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. Retrieved from [Link]

  • Wang, F., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Retrieved from [Link]

  • Allouch, I., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Retrieved from [Link]

  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. DOI:10.1039/C6RE00153J. Retrieved from [Link]

  • Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Shen, W. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • Singh, V., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Hafeez, J., et al. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction... Arabian Journal of Chemistry. Retrieved from [Link]

  • Ragaini, F., et al. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. MDPI. Retrieved from [Link]

  • Carrow, B. P., & Dreher, S. D. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Beletskaya, I. P., et al. (2014). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN101045670A - Process for purifying biphenyl.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Kappe, C. O. (2002). Microwave-Assisted Suzuki Coupling Reactions. In Microwaves in Organic Synthesis.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Amblard, F., et al. (2016). Conception and Synthesis of Sequence‐Coded Morpholinos. Chemistry – A European Journal. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 4'-Morpholino-[1,1'-biphenyl]-4-amine Thermal Degradation

Welcome to the technical support center for 4'-Morpholino-[1,1'-biphenyl]-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound at elevated tem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4'-Morpholino-[1,1'-biphenyl]-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound at elevated temperatures. Here, you will find troubleshooting advice and frequently asked questions to assist you in your experimental work. Our goal is to provide you with the expertise and insights needed to anticipate and address challenges related to the thermal stability of this molecule.

Introduction

4'-Morpholino-[1,1'-biphenyl]-4-amine is a versatile molecule utilized in various research and development applications, including as a building block in medicinal chemistry and materials science.[1][2] Its unique structure, combining a biphenyl core, a secondary amine, and a morpholine moiety, imparts specific chemical properties. However, when subjected to high temperatures, this compound can undergo degradation, potentially impacting experimental outcomes and product purity. This guide will delve into the potential degradation pathways, provide methods for analysis, and offer solutions to common problems encountered during its use at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when heating 4'-Morpholino-[1,1'-biphenyl]-4-amine?

When heating 4'-Morpholino-[1,1'-biphenyl]-4-amine, the primary concerns are thermal decomposition and oxidative degradation. The biphenyl core itself is quite stable, but the morpholino and amine groups are more susceptible to heat-induced breakdown.[3] Degradation can lead to the formation of impurities, which may interfere with your reaction or compromise the integrity of your final product.

Q2: At what temperature should I expect degradation to begin?

While specific data for 4'-Morpholino-[1,1'-biphenyl]-4-amine is not extensively documented in publicly available literature, we can infer its stability based on similar aromatic amines and morpholine-containing compounds. Aromatic amines can exhibit decomposition at temperatures above their melting points.[4][5] For initial experiments, it is advisable to conduct a Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition for your specific sample and experimental conditions.

Q3: What are the likely degradation products?

Based on the structure, several degradation pathways are plausible:

  • Morpholine Ring Opening: The morpholine ring can undergo oxidative ring-opening, especially in the presence of oxygen, leading to the formation of various oxygenated and fragmented byproducts.[6][7][8]

  • C-N Bond Cleavage: The bond between the biphenyl group and the nitrogen of the morpholine or the amine could cleave, leading to the formation of 4-amino-[1,1'-biphenyl] and other fragments.

  • Oxidation of the Amine: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides and other oxidized species.

  • Biphenyl Reactions: At very high temperatures, reactions involving the biphenyl core, such as polymerization or fragmentation, could occur.[9]

Q4: How can I minimize degradation during my experiments?

To minimize thermal degradation, consider the following strategies:

  • Inert Atmosphere: Whenever possible, conduct high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Temperature Control: Precisely control the reaction temperature and avoid localized overheating. Use of a well-calibrated heating mantle or oil bath is recommended.

  • Reaction Time: Optimize the reaction time to be as short as possible to achieve the desired outcome without prolonged exposure to high temperatures.

  • Use of Antioxidants: In some applications, the addition of a small amount of a suitable antioxidant may help to mitigate oxidative degradation pathways.

Q5: What analytical techniques are best for detecting degradation?

Several analytical techniques can be employed to detect and quantify the degradation of 4'-Morpholino-[1,1'-biphenyl]-4-amine and its byproducts:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the purity of your sample and detecting the appearance of degradation products. A reverse-phase C18 column with a UV detector is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about the degradation products, aiding in their identification.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile degradation products.[11][12] Headspace analysis can be particularly useful.

  • Thermogravimetric Analysis (TGA): Determines the temperature at which the compound begins to lose mass due to decomposition.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Unexpected Side Products in a High-Temperature Reaction

Observation: Your reaction mixture shows multiple unexpected peaks in the HPLC or GC analysis after being heated.

Potential Cause: Thermal degradation of 4'-Morpholino-[1,1'-biphenyl]-4-amine.

Troubleshooting Workflow:

G A Unexpected side products observed B Lower reaction temperature A->B Is the reaction temperature too high? C Shorten reaction time A->C Is the reaction time too long? D Run reaction under inert atmosphere (N2 or Ar) A->D Is oxygen present? E Analyze side products by LC-MS or GC-MS A->E Need to identify impurities? H Purify product using chromatography B->H C->H D->H F Identify degradation products E->F G Modify reaction conditions to avoid formation of specific byproducts F->G G->H

Caption: Troubleshooting workflow for unexpected side products.

Detailed Steps:

  • Temperature and Time Optimization: Systematically lower the reaction temperature in 5-10 °C increments and shorten the reaction time to find the optimal conditions that favor your desired product while minimizing degradation.

  • Inert Atmosphere: If not already doing so, perform the reaction under a nitrogen or argon atmosphere to exclude oxygen, a key contributor to oxidative degradation.[13]

  • Impurity Identification: Utilize LC-MS or GC-MS to identify the structures of the major side products. This information can provide clues about the degradation mechanism and help in devising a strategy to avoid their formation.

  • Purification: If degradation cannot be completely avoided, employ appropriate purification techniques such as column chromatography or recrystallization to isolate your desired product.

Issue 2: Discoloration of the Material Upon Heating

Observation: The 4'-Morpholino-[1,1'-biphenyl]-4-amine sample, which is typically a light-colored solid, turns yellow, brown, or even black upon heating.

Potential Cause: Formation of colored degradation products, often arising from oxidation or polymerization. Aromatic amines, in particular, are known to form colored impurities upon oxidation.

Troubleshooting Steps:

  • Visual Inspection and Correlation: Correlate the color change with the appearance of new peaks in your analytical chromatograms.

  • Spectroscopic Analysis: Use UV-Vis spectroscopy to characterize the colored species.

  • Preventative Measures: The most effective solution is to prevent the degradation from occurring in the first place by implementing the strategies outlined in the previous section (inert atmosphere, temperature control).

Issue 3: Inconsistent Reaction Yields at High Temperatures

Observation: You are experiencing significant variability in the yield of your desired product when running a reaction at elevated temperatures.

Potential Cause: Inconsistent thermal degradation due to poor temperature control or variations in the headspace atmosphere of the reaction vessel.

Troubleshooting and Data Presentation:

To address this, it is crucial to systematically investigate the effect of temperature on yield and purity. Below is a template for organizing your experimental data.

Temperature (°C)Reaction Time (h)AtmosphereYield (%)Purity (%) (by HPLC)Observations (e.g., color change)
1002Air
1002Nitrogen
1202Air
1202Nitrogen
1402Air
1402Nitrogen

This structured approach will help you identify the optimal reaction conditions that provide a consistent and high yield of your product.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of 4'-Morpholino-[1,1'-biphenyl]-4-amine.

Methodology:

  • Place 5-10 mg of the sample into a TGA pan (platinum or alumina).

  • Place the pan in the TGA instrument.

  • Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min.

  • Use a nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative degradation during the analysis.

  • Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

Protocol 2: Preparative HPLC for Purification of Thermally Stressed Samples

Objective: To purify the desired product from a reaction mixture where thermal degradation has occurred.

Workflow Diagram:

G A Crude reaction mixture B Dissolve in a suitable solvent (e.g., Acetonitrile/Water) A->B C Filter through a 0.45 µm syringe filter B->C D Inject onto a preparative HPLC system C->D E Elute with a suitable mobile phase gradient D->E F Collect fractions corresponding to the desired product peak E->F G Analyze collected fractions for purity by analytical HPLC F->G H Combine pure fractions and remove solvent G->H I Isolated, pure product H->I

Caption: Workflow for preparative HPLC purification.

Key Parameters to Optimize:

  • Column: A C18 stationary phase is generally a good starting point for compounds of this nature.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid or formic acid, is typically effective.

  • Detection: UV detection at a wavelength where the compound of interest has strong absorbance (e.g., 254 nm).

Disclaimer

The information provided in this technical support guide is based on established principles of organic chemistry and materials science, as well as data from related compounds. It is intended for guidance and informational purposes only. Users should always perform their own experiments and analyses to determine the suitability and stability of 4'-Morpholino-[1,1'-biphenyl]-4-amine for their specific applications.

References

  • Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. (URL not available)
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • Thermal Degradation of Arom
  • Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule. The Journal of Physical Chemistry A. [Link]

  • Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. ResearchGate. [Link]

  • Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule. PubMed. [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge. (URL not available)
  • A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • Ring-Opening Polymerization and Closed-Loop Recycling of 3,6-Dialkylated Morpholine-2,5-dione Monomers. Macromolecules. [Link]

  • Thermal decomposition of aromatic and heteroaromatic amino-acids. RSC Publishing. [Link]

  • Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]

  • Preparation method of 4- (4-aminophenyl) morpholine-3-one derivative.
  • Degradation of polychlorinated biphenyl metabolites by naphthalene-c
  • Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. ResearchGate. [Link]

  • Pharmacokinetics, biodistribution, stability and toxicity of a cell-penetrating peptide-morpholino oligomer conjugate. PubMed. [Link]

  • Combined Analytical Study on Chemical Transformations and Detoxification of Model Phenolic Pollutants during Various Advanced Oxidation Treatment Processes. MDPI. [Link]

  • Analytical Methods. OPUS. [Link]

  • Literature update of analytical methods for biogenic amines determination in food and beverages. MOST Wiedzy. [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. [Link]

  • Thermal Degradation Study of Polymerization of Monomeric Reactants (PMR) Polyimides. ResearchGate. [Link]

  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. [Link]

  • Synthesis and Biophysical Studies of High Affinity Morpholino Oligomers Containing G-clamp Analogs. ChemRxiv. [Link]

  • Use of morpholino-enamine compounds such as morpholinohexose reductone as an oxygen scavenger. European Patent Office. [Link]

  • Degradation Product-Promoted Depolymerization Strategy for Chemical Recycling of Poly(bisphenol A carbonate). MDPI. [Link]

  • A study on the nature of the thermal decomposition of methylammonium lead iodide perovskite, CH3NH3PbI3: an attempt to rationalise contradictory experimental results. Sustainable Energy & Fuels (RSC Publishing). [Link]

Sources

Optimization

Technical Support Center: Purification of 4'-Morpholino-[1,1'-biphenyl]-4-amine

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists engaged in the purification of 4'-Morpholino-[1,1'-biphenyl]-4-amine. This biphenyl derivative,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists engaged in the purification of 4'-Morpholino-[1,1'-biphenyl]-4-amine. This biphenyl derivative, possessing both a hydrophilic morpholine moiety and a basic primary amine, presents unique purification challenges that require a nuanced approach. This document provides in-depth troubleshooting guides, validated protocols, and frequently asked questions to empower you to achieve high purity and yield in your experiments.

Overview of Purification Strategy

The purification of 4'-Morpholino-[1,1'-biphenyl]-4-amine hinges on navigating its dual chemical nature. The aromatic biphenyl core lends it significant hydrophobicity, while the morpholine and primary amine groups introduce polarity and basicity. This amphiphilic character means that no single method is universally applicable, and the optimal strategy depends heavily on the nature and quantity of impurities from the synthetic route. The primary purification techniques employed are recrystallization, normal-phase column chromatography, and, for high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC).

A critical first step, before any large-scale purification, is a thorough assessment of the crude material.[1] Techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) will reveal the number of components and provide clues to their polarity, guiding your choice of purification method.

Logical Workflow for Purification Method Selection

The following diagram outlines a decision-making process for selecting the appropriate purification strategy.

Purification Workflow Crude Crude 4'-Morpholino- [1,1'-biphenyl]-4-amine Analysis Purity Assessment (TLC, LC-MS, NMR) Crude->Analysis Decision2 Is the product a solid? Analysis->Decision2 Decision1 Is the major impurity significantly different in polarity? Recrystallization Recrystallization Decision1->Recrystallization Yes Column Column Chromatography Decision1->Column No (Similar Polarity) Decision2->Decision1 Yes Decision2->Column No (Oily Product) Final Pure Product Recrystallization->Final PrepHPLC Preparative HPLC Column->PrepHPLC Co-eluting Impurities (High Purity Needed) Column->Final PrepHPLC->Final

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 4'-Morpholino-[1,1'-biphenyl]-4-amine in a direct question-and-answer format.

Recrystallization Issues

Q: I've dissolved my crude product in a hot solvent, but upon cooling, no crystals have formed. What should I do?

A: This is a common issue indicating that the solution is not supersaturated at the lower temperature. Here is a hierarchical approach to induce crystallization:

  • Induce Nucleation:

    • Scratch Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a surface for crystal formation.[2]

    • Seeding: If you have a small crystal of pure product, add it to the solution (a "seed crystal"). This provides a template for crystal growth.[3]

  • Increase Concentration: If nucleation techniques fail, your solution is likely too dilute. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then allow it to cool again.[2]

  • Lower the Temperature: Once the flask has cooled to room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote crystallization.[3]

Q: My compound "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too rapidly.

  • Solution: Re-heat the flask to dissolve the oil. Add a small amount (5-10%) more of the "good" solvent to create a slightly more dilute solution.[2] Allow the flask to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow the rate of cooling.[3] This gives the molecules time to align into an ordered crystal lattice.

Q: My yield after recrystallization is very low. What went wrong?

A: Low yield can result from several factors:

  • Using too much solvent: The most common cause. While you need enough hot solvent to dissolve the crude material, an excessive amount will keep a significant portion of your product dissolved even when cold.

  • Premature crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), product will be lost in the filter paper.[3] Ensure your funnel and receiving flask are pre-heated.

  • Impure crude material: If the crude product contains a large percentage of impurities, the theoretical maximum yield will be lower.

Column Chromatography Issues

Q: My compound is streaking badly on the silica TLC plate and on the column. How can I get sharp bands?

A: Streaking (tailing) of amines on silica gel is a classic problem caused by the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. This strong interaction prevents clean elution.

  • Solution: Add a basic modifier to your eluent. A common and effective strategy is to add 0.5-1% triethylamine (TEA) or ammonia solution to your solvent system (e.g., Hexane/Ethyl Acetate/1% TEA).[4] The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to travel through the column unimpeded, resulting in sharper bands and better separation.

Q: I can't find a solvent system that separates my product from a key impurity. What are my options?

A: When impurities have very similar polarity to your product, separation can be challenging.

  • Systematically Test Solvents: Don't just vary the ratio of two solvents. Test different solvent systems entirely. For biphenyl compounds, common systems include Hexane/Ethyl Acetate, Dichloromethane/Methanol, and Toluene/Acetone.[1][5] Sometimes a change in solvent class provides the alternative selectivity needed.

  • Use a Biphenyl HPLC Column: For very difficult separations, consider preparative HPLC. Biphenyl stationary phases are particularly effective for separating aromatic compounds, offering different selectivity compared to standard C18 columns due to π-π interactions.[6][7][8]

  • Chemical Modification: In a developmental setting, consider if the impurity can be chemically altered. For instance, if the impurity has a reactive functional group that your product lacks, a reaction followed by a simple extraction or a second column could remove it.

Troubleshooting Logic for Column Chromatography

Column Troubleshooting Problem Problem Observed (e.g., Streaking, Poor Separation) IsAmine Is the compound an amine? Problem->IsAmine AddBase Add 0.5-1% Triethylamine to Eluent IsAmine->AddBase Yes (Streaking) CheckLoading Was the sample loaded in a minimal volume of solvent? IsAmine->CheckLoading No (Poor Separation) Success Improved Separation AddBase->Success DryLoad Use 'Dry Loading' Method: Adsorb compound onto silica, then add to column CheckLoading->DryLoad No (Band Broadening) OptimizeSolvent Systematically screen different solvent systems (e.g., Hex/EtOAc, DCM/MeOH) CheckLoading->OptimizeSolvent Yes DryLoad->Success OptimizeSolvent->Success

Caption: Troubleshooting workflow for common column chromatography issues.

Detailed Purification Protocols
Protocol 1: Recrystallization from a Mixed Solvent System

This protocol is ideal when the crude material is mostly pure (>80%) and solid. A mixed-solvent system of Ethyl Acetate ("good" solvent) and Hexanes ("poor" solvent) is a robust starting point.

  • Solvent Selection: Confirm that your compound is soluble in ethyl acetate and poorly soluble in hexanes.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid at a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.[3]

  • Induce Cloudiness: While the solution is still hot, add hexanes dropwise until you observe a persistent cloudiness (turbidity). This indicates the point of saturation.

  • Re-dissolution: Add a few more drops of hot ethyl acetate to just re-dissolve the cloudiness, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography on Silica Gel

This is the method of choice for complex mixtures or when the product is an oil. A gradient elution is recommended for optimal separation.

  • TLC Analysis: Determine an appropriate starting solvent system using TLC. Aim for a system that gives your product an Rf value of approximately 0.2-0.3. A good starting point is a mixture of Hexanes and Ethyl Acetate. Based on literature for similar compounds, a system of 7:3 Hexane:EtOAc might be suitable.[9] Remember to add ~1% triethylamine to the solvent mixture to prevent streaking.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial, least polar eluent (e.g., 90:10 Hexane:EtOAc + 1% TEA).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, for better resolution, use a "dry loading" technique: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.[1]

  • Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity of the eluent over time (gradient elution). For example, you might start with 90:10 Hexane:EtOAc and slowly increase to 70:30 Hexane:EtOAc.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4'-Morpholino-[1,1'-biphenyl]-4-amine.

Data Summary Table
ParameterRecommended Starting Conditions & Notes
TLC Solvent System 7:3 Hexanes:Ethyl Acetate + 0.5-1% Triethylamine. Adjust ratio as needed.
Column Chromatography Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Gradient from Hexanes to Hexanes/Ethyl Acetate. Always include a basic modifier (e.g., TEA).
Recrystallization Solvents Good Solvents: Ethyl Acetate, Chloroform[10]. Poor Solvents: Hexanes, Heptane. Recommended Pair: Ethyl Acetate / Hexanes.
Reverse-Phase HPLC Column: Biphenyl or C18. Biphenyl phases often offer superior selectivity for aromatic compounds[11]. Mobile Phase: Acetonitrile/Water or Methanol/Water with a modifier (0.1% Formic Acid or TFA)[12].
Frequently Asked Questions (FAQs)

Q1: My compound appears to be degrading on the silica gel column, showing a new spot on TLC. Why is this happening?

A1: Primary aromatic amines can be sensitive to oxidation, and the acidic surface of silica gel can sometimes catalyze degradation, especially over long exposure times.[13] Ensure you run the column relatively quickly and consider deactivating the silica gel by washing it with a solvent mixture containing a higher percentage of triethylamine before packing.

Q2: Can I use reverse-phase chromatography for this compound?

A2: Yes, reverse-phase chromatography is an excellent option, especially for removing non-polar impurities. The compound will be well-retained on a C18 or Biphenyl column. You will need to use a mobile phase such as acetonitrile and water, typically with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure the amine is protonated, leading to sharp peak shapes.[12]

Q3: What is the best way to store the purified 4'-Morpholino-[1,1'-biphenyl]-4-amine?

A3: Like many aromatic amines, this compound may be sensitive to light and air, which can cause gradual discoloration and degradation.[3][13] For long-term storage, it is best to keep the solid in a sealed amber vial under an inert atmosphere (nitrogen or argon) and store it in a cool, dark place, such as a refrigerator.

Q4: I have an impurity that is a constitutional isomer of my product. Can I separate it?

A4: Separating isomers is one of the most significant challenges in purification. While standard column chromatography may fail, high-resolution techniques may succeed. Preparative HPLC, particularly with a highly selective stationary phase like a Biphenyl column, offers the best chance of resolving isomers.[7] Careful optimization of the mobile phase composition and temperature will be critical.

References
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Biphenyl Compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Iodobiphenyl by Recrystallization.
  • Studylib. (n.d.). Biphenyl Purification: Chromatography Lab.
  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software.
  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.
  • GL Sciences. (n.d.). Preparative HPLC Columns.
  • Elsevier. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction. Arabian Journal of Chemistry.
  • ChemicalBook. (n.d.). 4-Morpholinoaniline | 2524-67-6.
  • ResearchGate. (2025). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction.
  • Gene Tools, LLC. (2025). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples.
  • BLDpharm. (n.d.). 4'-MORPHOLINO-[1,1'-BIPHENYL]-4-AMINE.
  • PubMed. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health.
  • SIELC Technologies. (2018). 4-(4-Morpholino)aniline.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Chromatography Online. (2026). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
  • PubMed. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
  • ACS Publications. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • FooDB. (2011). Showing Compound 4-Aminobiphenyl (FDB029326).
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • LabWrench. (n.d.). Raptor Biphenyl LC Columns Brochure.
  • CymitQuimica. (n.d.). CAS 1204-44-0: 4′-Chloro[1,1′-biphenyl]-2-amine.
  • Chromtech. (n.d.). Chromatography Products.
  • Phenomenex. (n.d.). Kinetex Biphenyl Column for Aromatic Compounds.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 4'-Morpholino-[1,1'-biphenyl]-4-amine

Welcome to the Technical Support Center. 4'-Morpholino-[1,1'-biphenyl]-4-amine is a highly valuable building block in pharmaceutical synthesis and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4'-Morpholino-[1,1'-biphenyl]-4-amine is a highly valuable building block in pharmaceutical synthesis and drug development. However, like many primary aromatic amines, its structural features make it notoriously sensitive to environmental degradation.

This guide provides mechanistic insights, self-validating storage protocols, and troubleshooting steps to ensure the long-term integrity of your compound.

Section 1: Mechanistic Insights & Troubleshooting Degradation

Q1: My batch of 4'-Morpholino-[1,1'-biphenyl]-4-amine has changed from an off-white powder to a yellow/brown color. What happened? A1: A color shift to yellow, red, or brown is the universal macroscopic indicator of[1]. The primary amine group on the biphenyl core contains a lone pair of electrons that is highly susceptible to aerial oxidation. When exposed to atmospheric oxygen and light, the amine loses an electron to form a highly reactive [2]. This intermediate reacts with moisture to form N-hydroxylamines, which are further oxidized into [3]. Finally, these intermediates condense with unreacted amines to form highly conjugated, colored azo dimers or polymeric "aniline black" species[3].

Q2: Can I still use the discolored compound in my cross-coupling reactions? A2: It is highly discouraged. The oxidation products (azo dimers and nitroso compounds) can act as potent catalyst poisons in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations) by irreversibly coordinating to the metal center. If your compound has discolored, you must repurify it via flash column chromatography or recrystallization (typically from degassed ethanol/water) before use.

OxidationPathway A Primary Aromatic Amine B Amine Radical Cation A->B O2 / UV Light C N-Hydroxylamine B->C +H2O / -H+ D Nitroso Derivative C->D Oxidation E Azo Dimers / Polymers D->E Condensation

Fig 1: Aerial oxidation pathway of primary aromatic amines.

Section 2: Storage & Handling Protocols

Q3: How does temperature impact the degradation rate of this amine? A3: The kinetics of aromatic amine oxidation are strictly temperature-dependent. Analytical stability studies demonstrate that storage at ambient temperature (~20°C) leads to rapid degradation and significant loss of compound recovery[4]. Conversely, cryogenic storage at -70°C to -80°C effectively arrests the oxidation kinetics, maintaining quantitative compound integrity for [4].

Q4: What is the optimal protocol for storing 4'-Morpholino-[1,1'-biphenyl]-4-amine to prevent oxidation? A4: To guarantee compound stability, you must establish a self-validating storage system. This means the protocol itself mechanically excludes the variables (oxygen, light, thermal energy) that cause degradation, ensuring that if the steps are followed, chemical failure is virtually impossible.

Anaerobic Aliquoting and Storage Methodology:

  • Environmental Control: Transfer the bulk chemical into an inert atmosphere glovebox (Argon or Nitrogen, O₂ < 1 ppm). If a glovebox is unavailable, utilize a Schlenk line to maintain a positive pressure of Argon over the solid during transfer.

  • Aliquoting: Dispense single-use aliquots into pre-dried, amber glass vials. Causality: Amber glass is critical as it blocks UV and visible light, preventing the [1] of the amine.

  • Headspace Purging: Insert an Argon line into the vial and gently purge the headspace for 3-5 minutes. Causality: Argon is approximately 38% denser than Nitrogen; it settles at the bottom of the vial and actively displaces oxygen upward, creating a heavy, reliable protective blanket over the solid.

  • Hermetic Sealing: Cap the vials immediately using PTFE-lined screw caps. Causality: Polytetrafluoroethylene (PTFE) is highly impermeable to gases and chemically inert, preventing oxygen ingress over long storage periods. Standard polyethylene liners or rubber septa are gas-permeable and will fail over time. Wrap the cap junction tightly with Parafilm.

  • Cryopreservation: Transfer the sealed vials to a -20°C freezer for medium-term storage, or a -80°C freezer for long-term archiving[4].

StorageProtocol Step1 1. Inert Atmosphere (Glovebox/Schlenk) Step2 2. Aliquot into Amber Vials Step1->Step2 Step3 3. Argon Purge (3-5 mins) Step2->Step3 Step4 4. PTFE Seal & Parafilm Wrap Step3->Step4 Step5 5. Cryogenic Storage (-20°C to -80°C) Step4->Step5

Fig 2: Step-by-step storage workflow for oxidation-sensitive amines.

Quantitative Storage Data Summary

Storage TemperatureEnvironmentContainer TypeExpected Stability / Recovery
20°C (Ambient) AirClear Glass< 48 Hours (Rapid Oxidation)
4°C to 10°C SealedOpaque / Amber< 10 Days (Short-term transit)
-20°C Argon/NitrogenAmber Glass, PTFE Cap> 6 Months (Stable)
-70°C to -80°C Argon/NitrogenAmber Glass, PTFE Cap> 19 Months (Optimal)
Section 3: Solution Storage FAQs

Q5: Can I prepare and store stock solutions of 4'-Morpholino-[1,1'-biphenyl]-4-amine? A5: Storing this compound in solution is strongly discouraged. The liquid phase increases molecular mobility, which exponentially accelerates bimolecular condensation reactions between oxidized intermediates and free amines[1]. Furthermore, most organic solvents contain high levels of dissolved oxygen. If a working solution is absolutely necessary, you must use rigorously degassed solvents (via the freeze-pump-thaw method), protect the flask from light, and consume the solution within 24 hours.

References
  • Maiti, S., et al. (2012). Aerial Oxidation of Protonated Aromatic Amines. Isolation, X-ray Structure, and Redox and Spectral Characteristics of N-Containing Dyes. The Journal of Organic Chemistry.[Link]

  • Sarkar, A., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PMC (National Institutes of Health).[Link]

  • Zhang, Y., et al. (2024). Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations. Chemical Science (RSC Publishing).[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4'-Morpholino-[1,1'-biphenyl]-4-amine

Welcome to the technical support center for the synthesis of 4'-Morpholino-[1,1'-biphenyl]-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4'-Morpholino-[1,1'-biphenyl]-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable compound. As a key structural motif in medicinal chemistry and materials science, robust and reproducible synthetic procedures are paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The primary and most versatile method for synthesizing 4'-Morpholino-[1,1'-biphenyl]-4-amine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the carbon-carbon bond between an aryl halide and an organoboron species. The general scheme involves the coupling of either 4-morpholinoaniline with a (4-aminophenyl)boronic acid derivative or 4-bromomorpholine with a (4-aminophenyl)boronic acid derivative, or vice-versa.

The Suzuki-Miyaura Catalytic Cycle

The efficiency of the Suzuki-Miyaura reaction hinges on the delicate interplay of three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is fundamental to effective troubleshooting.[1][2][3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd Organoboron Ar'-B(OR)₂ Boronate [Ar'-B(OR)₂(Base)]⁻ Organoboron->Boronate Base Base (e.g., K₂CO₃) Base->Organoboron Activation Boronate->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section is structured to address the most common challenges encountered during the synthesis of 4'-Morpholino-[1,1'-biphenyl]-4-amine.

Category 1: Low or No Conversion/Yield
Q1: My reaction shows low yield or has failed to initiate. What are the most critical parameters to investigate first?

A: When a Suzuki-Miyaura reaction fails, it can almost always be attributed to one of four critical areas: the catalyst's activity, the role of the base, the quality of the reagents, or the reaction conditions.

  • Catalyst Inactivation: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. This process can be inefficient and lead to catalyst decomposition.[4] Furthermore, phosphine ligands are susceptible to oxidation from atmospheric oxygen, which renders them unable to coordinate with the palladium center.[4]

  • Insufficient or Incorrect Base: The base is not merely a pH adjuster; it is a crucial activator for the transmetalation step.[2][5][6][7] It reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[1][7] If the base is too weak, insoluble, or insufficient in quantity, this critical activation will not occur.

  • Reagent Degradation: Boronic acids are susceptible to degradation, most commonly through protodeboronation, where the carbon-boron bond is cleaved.[4][8][9] This is especially a concern with electron-rich or heteroaromatic boronic acids. Always use fresh, high-purity boronic acids or consider more stable alternatives.

  • Sub-optimal Reaction Conditions: Inadequate heating can lead to a sluggish reaction, as the oxidative addition step is often the rate-determining step and is temperature-dependent.[4][10] Equally important is the rigorous exclusion of oxygen, which can deactivate the catalyst.[4][11]

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Verify Catalyst and Ligand - Use fresh reagents - Consider Pd(0) source - Ensure inert atmosphere Start->Check_Catalyst Check_Base Evaluate Base - Check solubility - Increase equivalents (2-3 eq.) - Try a stronger base (e.g., K₃PO₄) Start->Check_Base Check_Boronic_Acid Assess Boronic Acid Quality - Use fresh boronic acid - Switch to a boronate ester (e.g., pinacol) Start->Check_Boronic_Acid Check_Conditions Optimize Conditions - Increase temperature incrementally - Improve degassing (freeze-pump-thaw) Start->Check_Conditions Success Reaction Optimized Check_Catalyst->Success Check_Base->Success Check_Boronic_Acid->Success Check_Conditions->Success

Figure 2: A decision-making workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Q2: How do I select the optimal palladium catalyst and ligand for coupling with a morpholine-containing substrate?

A: The choice of catalyst and ligand is substrate-dependent. For the synthesis of 4'-Morpholino-[1,1'-biphenyl]-4-amine, you are dealing with electron-rich aniline derivatives.

  • Palladium Precatalyst: While Pd(PPh₃)₄ is a common choice as it is already in the active Pd(0) state, modern catalyst systems often utilize a combination of a Pd(II) source (e.g., Pd(OAc)₂) or a Pd(0) source (e.g., Pd₂(dba)₃) with a specialized ligand.[6]

  • Ligands: Electron-rich and bulky phosphine ligands are generally preferred as they promote the rate-limiting oxidative addition and subsequent reductive elimination steps. For electron-rich substrates like anilines, ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often highly effective, even with less reactive aryl chlorides.[12][13]

Catalyst/Ligand SystemSubstrate CompatibilityTypical Loading (mol%)Notes
Pd(PPh₃)₄ Good for aryl bromides/iodides1 - 5A reliable starting point, but may require higher temperatures.
Pd(OAc)₂ / SPhos Excellent for aryl bromides and chlorides, good for electron-rich systems0.5 - 2Highly active catalyst system, often allowing for lower reaction temperatures.
Pd₂(dba)₃ / XPhos Broad scope, effective for challenging couplings0.5 - 2Another powerful Buchwald ligand system.
PEPPSI™-IPr Good for aryl chlorides1 - 3An example of a robust Pd-NHC precatalyst.
Q3: What is the mechanistic role of the base, and how do I choose the right one?

A: The base is critical for the transmetalation step. It coordinates to the boron atom of the organoboron reagent, forming an anionic boronate "ate" complex.[1][5][7] This increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center. The choice of base can significantly impact the reaction rate and yield.[2]

BaseStrengthSolubilityCommon SolventsComments
Na₂CO₃ / K₂CO₃ ModerateGood in aqueous mixturesToluene/H₂O, Dioxane/H₂OA common and cost-effective choice for many standard couplings.[2][3]
K₃PO₄ StrongModerateToluene, Dioxane, DMFOften more effective than carbonates, especially for less reactive substrates.[2][14]
Cs₂CO₃ StrongGood in organic solventsDioxane, THF, TolueneHighly effective but more expensive; its solubility in organic solvents can be advantageous.[2]
KF WeakModerateTHF, DioxaneA mild base useful for substrates with base-sensitive functional groups.[6]

For the synthesis of 4'-Morpholino-[1,1'-biphenyl]-4-amine, an aqueous solution of K₂CO₃ or K₃PO₄ is an excellent starting point. Typically, 2 to 3 equivalents relative to the limiting reagent are used.

Q4: I suspect my boronic acid is degrading. What are the signs, and what can I do to prevent this?

A: The primary degradation pathway for boronic acids is protodeboronation, which results in the formation of an arene byproduct.[8] This is often exacerbated by prolonged heating in aqueous basic conditions.

Preventative Measures:

  • Use High-Quality Reagents: Start with freshly purchased or recrystallized boronic acid.

  • Consider Boronate Esters: Pinacol boronate esters are significantly more stable than their corresponding boronic acids and are less prone to protodeboronation.[4][8][15] While they can be slightly less reactive, this is often a worthwhile trade-off for stability, especially in multi-step syntheses.[8][16] It is believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the reaction conditions.[8]

Category 2: Side Product Formation
Q5: I am observing a significant amount of a homocoupled biphenyl byproduct from my boronic acid. How can I minimize this?

A: The homocoupling of boronic acids to form a biaryl side product (Ar'-Ar') is a common issue, often driven by the presence of oxygen.[4] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a reaction that is also catalyzed by palladium.

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step. While sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes is common, for sensitive reactions, several freeze-pump-thaw cycles are more effective at removing dissolved oxygen.[4]

  • Use a Pd(0) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, its in-situ reduction to Pd(0) can sometimes promote homocoupling. Starting directly with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[4]

Q6: My starting aryl halide is being converted to an arene (hydrodehalogenation). What causes this, and how can I prevent it?

A: Hydrodehalogenation is a side reaction where the halide on the starting material is replaced by a hydrogen atom. This can be promoted by certain palladium species, particularly palladium nanoparticles that may form if the catalyst is not properly stabilized by the ligand.[17]

Preventative Measures:

  • Optimize Ligand:Palladium Ratio: Using a slight excess of the phosphine ligand (e.g., a Ligand:Pd ratio of 1.5:1 to 2:1) can help maintain a molecularly-defined, well-stabilized palladium catalyst in the solution, suppressing the formation of nanoparticles that promote hydrodehalogenation.[17]

Category 3: Purification
Q7: Purification of the final product is challenging due to persistent impurities. What strategies can I employ?

A: 4'-Morpholino-[1,1'-biphenyl]-4-amine is a relatively polar molecule.

  • Chromatography: Column chromatography on silica gel is the most common purification method. A gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity should provide good separation from less polar impurities like homocoupled byproducts.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) can be a highly effective method for achieving high purity.

  • Palladium Removal: Residual palladium can be a concern, especially for pharmaceutical applications.[18] If you suspect palladium contamination (often visible as a grey or black solid), you can treat the organic solution of your product with a palladium scavenger, such as activated carbon or specialized commercial scavengers, followed by filtration through a pad of celite.

Exemplary Experimental Protocol

This protocol provides a robust starting point for the synthesis of 4'-Morpholino-[1,1'-biphenyl]-4-amine. Note: This is a general guideline and may require optimization for your specific setup and scale.

Synthesis of 4'-Morpholino-[1,1'-biphenyl]-4-amine via Suzuki-Miyaura Coupling

Reagents:

  • 4-Bromo-N,N-diphenylaniline (or a suitable aryl halide precursor) (1.0 eq)

  • 4-Morpholinophenylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Toluene and Water (e.g., 10:1 v/v)

Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-bromo-N,N-diphenylaniline (1.0 eq), 4-morpholinophenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed toluene and water via syringe. The reaction mixture should be a suspension.

  • Heating: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the flask and transfer the contents to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 4'-Morpholino-[1,1'-biphenyl]-4-amine.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Google Search.
  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. ACS Publications. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. NCBI. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. ResearchGate. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Quora. [Link]

  • Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry. Elsevier. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Royal Society of Chemistry. [Link]

  • Challenges In Suzuki Coupling Reaction - Kairav Chemofarbe Industries Ltd. Kairav Chemofarbe Industries Ltd. [Link]

  • Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation - Catalysis Science & Technology (RSC Publishing). Royal Society of Chemistry. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates - ChemRxiv. ChemRxiv. [Link]

Sources

Troubleshooting

The Application Scientist's Desk: Technical Support Center for Biphenyl Amine Analysis

Welcome to the Technical Support Center for the chromatographic analysis of 4'-Morpholino-[1,1'-biphenyl]-4-amine . As a Senior Application Scientist, I have designed this guide to move beyond generic advice.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 4'-Morpholino-[1,1'-biphenyl]-4-amine . As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Method development is not a guessing game; it is a logical deduction based on the physicochemical properties of the analyte.

This molecule presents a classic chromatographic challenge: a highly hydrophobic biphenyl core flanked by two distinct basic nitrogen centers (a morpholine ring and a primary aniline group). This dual nature leads to severe secondary interactions, shifting retention times, and peak tailing if the thermodynamics of the column and mobile phase are not perfectly balanced.

Below, you will find targeted troubleshooting guides, self-validating experimental protocols, and the mechanistic reasoning required to build a robust, reproducible HPLC method.

Part 1: Physicochemical Profiling & Chromatographic Impact

Before altering a single pump parameter, we must understand the causality of the molecule's behavior. The molecule possesses two ionizable basic centers with vastly different pKa values. This dictates its ionization state across the pH spectrum, directly governing its retention ( k′ ) and peak asymmetry ( As )[1].

Quantitative Data: Analyte Properties & Column Selection

Table 1: Physicochemical Profile of 4'-Morpholino-[1,1'-biphenyl]-4-amine

PropertyEstimated ValueChromatographic Impact (Causality)
Biphenyl Core Highly HydrophobicDrives strong reversed-phase retention; requires high organic modifier to elute.
Morpholine Nitrogen pKa ~ 8.3 (Basic)Protonated (+1) at neutral/low pH. Causes severe electrostatic interactions with residual silanols.
Aniline Nitrogen pKa ~ 4.6 (Basic)Protonated at low pH. When both nitrogens are protonated (+2), the molecule becomes highly polar, risking elution in the void volume.
UV Chromophore Strong at ~254 nmExcellent sensitivity for UV/PDA detection; allows for low-concentration injections to prevent column overloading.

Table 2: Column Selection Matrix for Basic Biphenyls

Column ChemistryMechanism of ActionBest Application
Charged Surface Hybrid (CSH) Applies a slight positive surface charge to the silica, actively repelling protonated basic amines.Low ionic strength mobile phases (e.g., 0.1% Formic Acid).
Polar-Embedded (e.g., Bonus-RP) An amide shield embedded in the alkyl chain prevents basic analytes from accessing underlying silanols[2].Enhancing peak shape at mid-pH where silanols are highly active.
Ethylene Bridged Hybrid (BEH) Highly inert, structurally reinforced silica that resists dissolution at high pH extremes.High pH screening (e.g., pH 10.0 Ammonia buffer) to analyze the neutral molecule.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does 4'-Morpholino-[1,1'-biphenyl]-4-amine exhibit severe peak tailing (Asymmetry > 2.0) on my standard C18 column?

Causality: Classical peak tailing in reversed-phase chromatography is driven by strong secondary electrostatic interactions[3]. Standard silica-based C18 columns contain residual silanol groups (Si-OH). Above pH 3.0, these silanols ionize into negatively charged species (Si-O⁻). Concurrently, the morpholine nitrogen (pKa ~8.3) is positively charged. The resulting ionic attraction causes the analyte molecules to "stick" and desorb slowly, creating a long tail. Resolution: You must disrupt this ionic interaction. Either switch to a Charged Surface Hybrid (CSH) column that repels the analyte, or lower the mobile phase pH to 2.0 using Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the protonated amines, effectively masking the charge and sharpening the peak[1].

Mechanism Analyte 4'-Morpholino-[1,1'-biphenyl]-4-amine (Protonated Basic Centers) Interaction Electrostatic Secondary Interactions Analyte->Interaction Silanol Residual Silanols (Si-O⁻) on Standard C18 Silica Silanol->Interaction Result Chromatographic Defect: Severe Peak Tailing Interaction->Result Solution Resolution: Low pH Buffer or CSH Column Result->Solution

Caption: Mechanism of peak tailing via secondary silanol interactions and targeted mitigation strategies.

Q2: At pH 6.8 (using a phosphate buffer), my peak is splitting and retention times are shifting between runs. What is happening?

Causality: You are operating too close to the analyte's pKa. The morpholine nitrogen has a pKa of ~8.3. At pH 6.8, the molecule exists in a state of dynamic equilibrium between its protonated and deprotonated forms. Operating within 1.5 pH units of an analyte's pKa leads to the coexistence of multiple ionization states, which partition differently into the stationary phase, causing peak splitting and poor reproducibility[1]. Resolution: The golden rule of method development for ionizable compounds is to set the mobile phase pH at least 2 units away from the pKa. Shift to pH 10.5 (using Ammonium Hydroxide) to ensure the molecule is 100% neutral, or shift to pH 2.0 to ensure it is 100% ionized.

Q3: When analyzing at low pH (pH 2.0), the compound elutes too close to the void volume ( k′<1 ). How can I increase retention?

Causality: At pH 2.0, both the morpholine and aniline nitrogens are fully protonated (+2 charge). This renders the molecule highly polar and hydrophilic, drastically reducing its affinity for the hydrophobic C18 stationary phase[3]. Resolution: Decrease your initial organic modifier concentration (e.g., start your gradient at 2% Acetonitrile). If retention remains insufficient, switch to an AQ-C18 or High Strength Silica (HSS) column designed to retain polar compounds without phase collapse in 100% aqueous conditions.

Q4: I am observing carryover (ghost peaks) in subsequent blank injections. How do I eliminate this?

Causality: While the amine groups are polar, the uncharged [1,1'-biphenyl] core is highly hydrophobic. It can non-specifically adsorb to the autosampler needle, rotor seal, or the column frit, slowly desorbing in subsequent gradient runs. Resolution: Implement a strong needle wash solvent. A ternary mixture of 50:40:10 Methanol:Acetonitrile:Water with 0.1% Formic Acid is highly effective for solubilizing basic, hydrophobic biphenyl compounds. Ensure your gradient includes a 95% organic flush for at least 3 column volumes before re-equilibration.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every method development experiment must include internal checks. The following protocols are designed as self-validating systems.

Protocol 1: Systematic pH Screening Workflow

This protocol determines the optimal ionization state for the analyte.

Step 1: System Preparation & Baseline Validation

  • Prepare Line A1: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

  • Prepare Line A2: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Prepare Line B: 100% Acetonitrile (HPLC Grade).

  • Self-Validation Checkpoint: Inject a neutral void marker (e.g., Uracil). Calculate the theoretical plate count ( N ). If N<10,000 , the system has extra-column dead volume issues or the column is degraded. Do not proceed until resolved.

Step 2: Low pH Evaluation

  • Set flow rate to 1.0 mL/min on a 150 x 4.6 mm, 3.5 µm Hybrid C18 column.

  • Run a linear gradient from 5% B to 95% B over 15 minutes using Line A1.

  • Record the retention time ( tr​ ) and peak asymmetry ( As ) at 10% peak height.

Step 3: High pH Evaluation

  • Switch to Line A2. Flush with 15 column volumes to fully equilibrate the silica surface to the high pH environment.

  • Self-Validation Checkpoint: Monitor baseline pressure. A steady pressure drop indicates silica dissolution; ensure you are using a base-resistant hybrid column (e.g., BEH)[2].

  • Run the identical 5-95% B gradient.

Step 4: Data Synthesis

  • Calculate the Capacity Factor: k′=(tr​−t0​)/t0​ [3].

  • Acceptance Criteria: Select the pH that yields k′>2.0 and 0.9≤As≤1.2 .

Workflow Step1 1. Physicochemical Profiling (pKa ~4.6 & 8.3, LogP ~3.5) Step2 2. Select Column Chemistry (CSH, Polar-Embedded, or Hybrid BEH) Step1->Step2 Step3 3. Screen Mobile Phase pH Step2->Step3 Branch1 Low pH (2.0) Fully Protonated (+2) Step3->Branch1 Branch2 High pH (10.5) Fully Neutral (0) Step3->Branch2 Eval1 Check Retention (k') Risk: Elution in Void Branch1->Eval1 Eval2 Check Solubility Risk: Precipitation Branch2->Eval2 Final 4. Optimize Gradient & Wash (Mitigate Carryover) Eval1->Final Eval2->Final

Caption: Systematic pH screening workflow for basic biphenyl compounds to ensure optimal retention.

Protocol 2: Preparation of pH 10.0 Volatile Buffer (LC-MS Compatible)

If the high-pH screening yields the best peak shape, use this self-validating protocol to prepare the buffer.

  • Gravimetric Addition: Accurately weigh 0.79 g of Ammonium Bicarbonate (LC-MS grade) into a clean 1.0 L volumetric flask.

  • Dissolution: Add 900 mL of ultrapure water (18.2 MΩ·cm). Sonicate for 5 minutes.

  • Titration: Insert a calibrated pH probe. Slowly add concentrated Ammonium Hydroxide dropwise. Causality: Ammonium Bicarbonate naturally buffers around pH 7.8. The addition of Ammonium Hydroxide pushes the equilibrium to pH 10.0, providing excellent buffering capacity for basic amines without utilizing non-volatile salts (like phosphates) that would foul MS detectors.

  • Volume Adjustment & Filtration: Dilute to the 1.0 L mark with ultrapure water. Filter through a 0.22 µm regenerated cellulose membrane.

  • Self-Validation Checkpoint: Buffer must be used within 48 hours. Ammonium buffers at high pH are prone to volatile loss of ammonia, which will cause the pH to drift downward, resulting in shifting retention times.

References

  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research.[Link]

  • HPLC Method Development - Phenomenex.[Link]

  • Column Selection for HPLC Method Development - Waters Corporation.[Link]

  • Agilent ZORBAX Column Selection Guide for HPLC - Postnova Analytics.[Link]

Sources

Optimization

Technical Support Center: 4'-Morpholino-[1,1'-biphenyl]-4-amine Crystallization &amp; Troubleshooting

Welcome to the Technical Support Center for 4'-Morpholino-[1,1'-biphenyl]-4-amine (CAS: 1335042-08-4). This guide is engineered for drug development professionals and synthetic chemists who are isolating and purifying th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4'-Morpholino-[1,1'-biphenyl]-4-amine (CAS: 1335042-08-4). This guide is engineered for drug development professionals and synthetic chemists who are isolating and purifying this critical biphenyl intermediate.

Derivatives of 4'-morpholino-[1,1'-biphenyl]-4-amine are heavily utilized in the synthesis of advanced therapeutics, including novel anti-seizure medications[1]. However, due to its rigid biphenyl core coupled with the flexible, weakly basic morpholine moiety, this compound is notoriously prone to polymorphism and liquid-liquid phase separation (oiling out) during crystallization. This guide provides field-proven, self-validating protocols to ensure thermodynamic control over your purification workflows.

Physicochemical Profiling

To design a self-validating crystallization protocol, we must first establish the thermodynamic boundaries of the molecule. The table below summarizes the quantitative data that dictates our solvent selection and cooling kinetics.

PropertyValue / DescriptorCrystallization Implication
Chemical Formula C16H18N2OHighly lipophilic; requires non-polar anti-solvents for precipitation.
Molecular Weight 254.33 g/mol Moderate size; standard cooling kinetics and Ostwald ripening apply.
pKa (Estimated) ~4.5 (Aniline), ~8.3 (Morpholine)Dual basic sites allow for selective mono-protic salt formation (e.g., HCl)[1],[2].
Solubility Profile Soluble in EtOAc, DCM, THF. Insoluble in Hexane, Heptane, Water.Ideal for Anti-solvent (EtOAc/Hexane)[3] or Reactive (Salt) crystallization.

Crystallization Strategy Workflow

The following decision tree maps the thermodynamic pathways available for isolating 4'-Morpholino-[1,1'-biphenyl]-4-amine, highlighting common failure points and their respective corrective actions.

CrystallizationWorkflow Start Crude 4'-Morpholino-[1,1'-biphenyl]-4-amine Solubility Solubility Screening (EtOAc, Hexane, THF) Start->Solubility Cooling Cooling Crystallization (High Temp Coeff.) Solubility->Cooling Soluble hot, insoluble cold Antisolvent Anti-Solvent Addition (EtOAc/Hexane) Solubility->Antisolvent High solubility in primary solvent Salt Reactive Crystallization (HCl Salt Formation) Solubility->Salt Poor organic solubility/Bioavailability Polymorphism Issue: Polymorphism Cooling->Polymorphism Rapid cooling OilingOut Issue: Oiling Out (LLPS) Antisolvent->OilingOut Rapid addition Pure Pure Crystalline API Salt->Pure Seed Add Seed Crystals & Lower Supersaturation OilingOut->Seed Anneal Temperature Cycling (Ostwald Ripening) Polymorphism->Anneal Seed->Pure Anneal->Pure

Decision tree for 4'-Morpholino-[1,1'-biphenyl]-4-amine crystallization workflows.

Troubleshooting Guides & FAQs

Q1: During anti-solvent addition (hexane into ethyl acetate), my product forms a viscous oil at the bottom of the flask instead of crystals. How do I fix this? A1: Mitigating Liquid-Liquid Phase Separation (Oiling Out) Expertise & Causality: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation level exceeds the metastable zone width (MZW) so rapidly that the system minimizes its free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase, rather than forming an ordered crystal lattice. The flexible morpholine ring hinders rapid nucleation, favoring the disordered oil state. Solution:

  • Reduce Supersaturation Rate: Add the anti-solvent (hexane) dropwise at an elevated temperature (e.g., 60°C) until the solution just turns cloudy, then hold the temperature.

  • Seeding: Introduce 1-2% (w/w) of pure crystalline seeds at the cloud point. This bypasses the high activation energy of primary nucleation, directing the thermodynamics strictly toward crystal growth.

Q2: My isolated crystals show inconsistent melting points across different batches. What is causing this thermodynamic instability? A2: Controlling Polymorphism Expertise & Causality: Inconsistent melting points indicate the presence of multiple polymorphs or pseudo-polymorphs (solvates). The biphenyl core can adopt different dihedral angles in the solid state depending on the solvent polarity and cooling rate. Rapid cooling traps the kinetic polymorph, which is less stable and has a lower melting point. Solution: Implement Ostwald Ripening (Temperature Cycling). By cycling the suspension temperature just below the solubility curve (e.g., oscillating between 30°C and 50°C), the smaller, kinetically favored crystals dissolve, and the material redeposits onto the larger, thermodynamically stable crystals.

Q3: The freebase is too lipophilic for my downstream biological assays. How can I improve its aqueous solubility without altering the core structure? A3: Reactive Crystallization (Salt Formation) Expertise & Causality: The molecule possesses two basic nitrogen atoms. The morpholine nitrogen (pKa ~8.3) is significantly more basic than the aniline nitrogen (pKa ~4.5) due to the lack of resonance delocalization into the biphenyl ring[1],[2]. Solution: Form a mono-hydrochloride salt by adding 1.05 equivalents of anhydrous HCl in dioxane to a solution of the freebase in THF. This selectively protonates the morpholine nitrogen, creating a highly crystalline, water-soluble salt.

Validated Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Hexane)

This self-validating protocol ensures high-purity freebase isolation by strictly controlling the metastable zone, a standard approach for morpholinoaniline derivatives[3].

  • Dissolution: Suspend 10.0 g of crude 4'-Morpholino-[1,1'-biphenyl]-4-amine in 50 mL of Ethyl Acetate (EtOAc) in a jacketed reactor.

  • Heating & Clarification: Heat the mixture to 60°C with moderate agitation (250 rpm) until complete dissolution is achieved. Filter hot through a 0.45 µm PTFE membrane to remove foreign particulates that could act as heterogeneous nucleation sites, which prematurely trigger unseeded crystallization.

  • Anti-Solvent Addition (Phase 1): Slowly dose 20 mL of n-Hexane over 30 minutes while maintaining the reactor at 60°C.

  • Seeding: Once the solution reaches a faint opalescence (cloud point), add 0.1 g of pure seed crystals. Hold the temperature at 60°C for 1 hour to establish the crystal bed and deplete initial supersaturation.

  • Anti-Solvent Addition (Phase 2): Dose an additional 40 mL of n-Hexane over 2 hours.

  • Cooling: Ramp the temperature down to 5°C at a strictly controlled rate of 0.1°C/min to prevent secondary nucleation.

  • Isolation: Filter the resulting slurry under vacuum, wash the filter cake with 20 mL of cold Hexane, and dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Reactive Crystallization (Mono-HCl Salt)

This protocol leverages the differential basicity of the two nitrogen centers to generate a highly bioavailable salt.

  • Dissolution: Dissolve 5.0 g of the freebase in 40 mL of anhydrous Tetrahydrofuran (THF) at 25°C.

  • Acid Addition: Under vigorous stirring (400 rpm), add 1.05 molar equivalents of 4M HCl in Dioxane dropwise over 15 minutes. Causality note: The slight 5% excess ensures complete protonation of the morpholine ring without driving the pH low enough to risk degradation or protonation of the less basic aniline nitrogen.

  • Nucleation: A white precipitate will form almost immediately as the morpholine nitrogen is protonated and the solubility drops.

  • Aging: Stir the suspension for 2 hours at 25°C to ensure complete conversion and crystal maturation.

  • Isolation: Filter the salt, wash with 15 mL of cold THF to remove unreacted freebase, and dry under high vacuum at 50°C.

References

  • Title: Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies.
  • Title: 4-Morpholinoaniline synthesis.
  • Title: 4-Aminobiphenyl.

Sources

Reference Data & Comparative Studies

Validation

4'-Morpholino-[1,1'-biphenyl]-4-amine vs. Standard Biphenylamines: A Comprehensive Performance &amp; Pharmacokinetic Guide

Executive Summary & Structural Rationale In medicinal chemistry, the biphenyl scaffold is widely recognized as a 1[1]. However, un-functionalized or standard biphenylamines (such as 4-aminobiphenyl) present severe develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In medicinal chemistry, the biphenyl scaffold is widely recognized as a 1[1]. However, un-functionalized or standard biphenylamines (such as 4-aminobiphenyl) present severe developmental liabilities, including poor aqueous solubility, rapid oxidative metabolism, and notorious genotoxicity.

By strategically functionalizing the 4' position with a morpholine ring to yield 4'-Morpholino-[1,1'-biphenyl]-4-amine , drug developers can fundamentally rescue the molecule's physicochemical profile. This guide objectively compares this morpholino variant against standard biphenylamines, providing the mechanistic causality behind its superior druggability and the self-validating experimental protocols required to benchmark these properties.

Physicochemical Profiling: Quantitative Comparison

The addition of the morpholine moiety is not merely a structural accessory; it is a calculated pharmacokinetic intervention designed to 2[2]. The table below summarizes the quantitative shifts in molecular properties.

Pharmacokinetic PropertyStandard Biphenylamine (e.g., 4-Aminobiphenyl)4'-Morpholino-[1,1'-biphenyl]-4-amineCausality / Impact
Molecular Weight 169.23 g/mol 254.33 g/mol Increased bulk prevents deep DNA intercalation.
cLogP (Lipophilicity) ~3.0 (Highly lipophilic)~2.1 (Balanced lipophilicity)Morpholine oxygen reduces overall lipophilicity, preventing non-specific binding.
Aqueous Solubility (pH 7.4) < 10 µg/mL> 150 µg/mLDisruption of the flat crystal lattice; hydrogen bonding via morpholine.
Primary pKa ~4.3 (Aniline NH₂)~5.2 (Morpholine N), ~4.5 (Aniline NH₂)Enhanced basicity allows for salt formulation and lysosomal trapping.
CYP450 Liability High (CYP1A2 N-hydroxylation)Low to ModerateSteric shielding at the 4' position redirects metabolic clearance.
Toxicity Profile Known Carcinogen / MutagenicNon-mutagenicBlockade of toxic quinone imine intermediates.

Mechanistic Causality: Expertise & Experience

As an application scientist, I frequently observe that raw target affinity is rendered useless without favorable pharmacokinetics. The morpholine substitution solves three critical issues inherent to standard biphenylamines:

  • Thermodynamic Solubility Enhancement: Standard biphenyls form highly stable, flat crystal lattices that resist dissolution in aqueous media. The morpholine ring introduces a basic nitrogen and a hydrogen-bond-accepting oxygen. While the morpholine nitrogen's lone pair is partially delocalized into the aromatic π-system (dropping its pKa to ~5.2 compared to aliphatic morpholine's 8.3), it still provides a critical protonation site in slightly acidic microenvironments (e.g., the stomach or tumor microenvironments), facilitating salt formation.

  • Metabolic Shielding: Standard biphenylamines are highly susceptible to para-oxidation and N-hydroxylation by CYP1A2. The bulky morpholine group sterically blocks the 4' position. Furthermore, its inductive electron-withdrawing nature alters the electron density of the biphenyl system, mitigating the formation of reactive electrophilic species.

  • Abrogation of Genotoxicity: By preventing the formation of N-hydroxy metabolites, the morpholino variant avoids the subsequent Phase II activation (via sulfotransferases) that leads to covalent DNA adducts. This makes the morpholino scaffold highly viable for the 3[3].

MetabolicPathway cluster_standard Standard Biphenylamine Pathway cluster_morpholino 4'-Morpholino-[1,1'-biphenyl]-4-amine Pathway Std Standard Biphenylamine NHydroxy N-Hydroxy Metabolite Std->NHydroxy CYP1A2 Oxidation DNA DNA Adducts (Genotoxicity) NHydroxy->DNA Phase II Activation Morph Morpholino Variant Stable Stable Metabolites Morph->Stable Steric Shielding & Altered Electronics Excretion Renal/Biliary Excretion Stable->Excretion Safe Clearance

Figure 1: Comparative metabolic pathways highlighting the abrogation of genotoxicity via morpholine substitution.

Experimental Validation Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls that verify the integrity of the assay environment before test compound data is accepted.

Protocol A: Kinetic Aqueous Solubility Assay (HPLC-UV)

This protocol quantifies the solubility enhancement provided by the morpholine ring.

  • System Validation: Run Caffeine (High solubility control, >200 µg/mL) and Amiodarone (Low solubility control, <5 µg/mL) in parallel. If controls fall outside historical ranges, discard the run.

  • Step 1 (Stock Preparation): Prepare a 10 mM stock solution of 4'-Morpholino-[1,1'-biphenyl]-4-amine in 100% DMSO.

  • Step 2 (Spiking): Spike 5 µL of the DMSO stock into 495 µL of Phosphate Buffered Saline (PBS, pH 7.4) to achieve a target concentration of 100 µM (1% DMSO final).

  • Step 3 (Incubation): Incubate the microplate at 37°C for 24 hours with continuous shaking at 300 rpm to reach thermodynamic equilibrium.

  • Step 4 (Phase Separation): Centrifuge the plate at 4,000 rpm for 15 minutes to pellet insoluble particulates.

  • Step 5 (Quantification): Transfer the supernatant to a fresh plate and analyze via HPLC-UV against a standard curve prepared in 50% Acetonitrile/Water.

Protocol B: In Vitro Microsomal Stability Assay (CYP450 Clearance)

This assay confirms the metabolic shielding effect of the morpholine substitution.

  • System Validation: Include Verapamil (High clearance control) and Warfarin (Low clearance control) to validate the enzymatic activity of the Human Liver Microsomes (HLMs).

  • Step 1 (Reaction Mix): Combine 0.5 mg/mL HLMs, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Step 2 (Initiation): Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Step 3 (Time-Course Sampling): At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from the reaction mix.

  • Step 4 (Quenching): Immediately quench the aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Step 5 (Analysis): Centrifuge at 14,000g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow Step1 Compound Incubation 1 µM Test Compound Human Liver Microsomes NADPH regenerating system Step2 Time-Course Sampling Aliquots taken at 0, 5, 15, 30, 60 mins Step1->Step2 Step3 Quenching & Extraction Add Ice-Cold Acetonitrile Centrifuge at 14,000g Step2->Step3 Step4 LC-MS/MS Analysis Quantify Parent Compound Calculate Intrinsic Clearance Step3->Step4

Figure 2: Self-validating experimental workflow for the In Vitro Microsomal Stability Assay.

Conclusion

For drug discovery campaigns requiring a biphenyl-like structural motif to access deep hydrophobic pockets, standard biphenylamines present unacceptable toxicity and formulation risks. The 4'-Morpholino-[1,1'-biphenyl]-4-amine scaffold elegantly resolves these liabilities. By integrating a morpholine ring, researchers can leverage the binding affinity of the biphenyl core while ensuring the compound possesses the solubility, metabolic stability, and safety profile required for advanced preclinical development.

References

  • Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery Source: MDPI URL:[Link]

  • Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies Source: Arabian Journal of Chemistry URL:[Link]

Sources

Comparative

Analytical Validation of 4'-Morpholino-[1,1'-biphenyl]-4-amine: High-Field vs. Benchtop NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation, providing unparalleled insight into atomic-level connectivity, conformation, and stereochemistry (1)[1]. For drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation, providing unparalleled insight into atomic-level connectivity, conformation, and stereochemistry (1)[1]. For drug development professionals synthesizing complex pharmacophores like 4'-Morpholino-[1,1'-biphenyl]-4-amine (C₁₆H₁₈N₂O), selecting the appropriate analytical modality is critical.

This guide provides an objective comparison between traditional High-Field NMR and modern Benchtop NMR platforms, detailing the causality behind specific spectral features and establishing a self-validating experimental workflow for rigorous structural confirmation.

Structural Deconstruction & Causality in NMR Parameters

To validate 4'-Morpholino-[1,1'-biphenyl]-4-amine, we must first deconstruct its theoretical ¹H NMR profile. The molecule contains 18 protons distributed across three distinct chemical environments. Understanding the causality behind their chemical shifts is essential for accurate interpretation:

  • The Morpholine Ring (Aliphatic Heterocycle): Oxygen is significantly more electronegative than nitrogen. Through the inductive effect (-I), oxygen strongly deshields its adjacent protons. Consequently, the O-CH₂ protons resonate further downfield (~3.7 ppm, triplet, 4H) compared to the N-CH₂ protons (~3.1 ppm, triplet, 4H).

  • The Biphenyl Core (Aromatic System): Both phenyl rings are para-substituted with electron-donating groups (an amine and a morpholine). These groups donate electron density into the aromatic π-system via resonance (+M effect), shielding the ortho positions. This shifts the aromatic protons upfield (~6.6–7.4 ppm) relative to unsubstituted benzene (7.26 ppm). Because of the structural symmetry, these protons manifest as two overlapping AA'BB' spin systems.

  • The Amine Group (-NH₂): Amine protons are chemically exchangeable. If analyzed in CDCl₃, trace water catalyzes rapid proton exchange, often broadening the signal into the baseline. By utilizing DMSO-d₆ as the solvent, the sulfoxide oxygen acts as a strong hydrogen-bond acceptor. This rigidifies the N-H bonds, slowing the exchange rate and allowing the amine protons to resolve as a distinct, integrable broad singlet near 5.0 ppm (2H).

Comparative Analysis: High-Field vs. Benchtop NMR

While high-field superconducting magnets offer maximum sensitivity, modern cryogen-free benchtop NMR spectrometers (60–80 MHz) have emerged as highly capable, cost-effective alternatives for routine pharmaceutical validation (2)[2]. Studies have demonstrated that benchtop NMR can achieve comparable quantitative performance to high-field systems for specific small-molecule applications, provided spectral overlap is properly managed (3)[3].

ParameterHigh-Field NMR (600 MHz)Benchtop NMR (60-80 MHz)Impact on 4'-Morpholino-[1,1'-biphenyl]-4-amine Analysis
Magnetic Field Strength 14.1 Tesla (Superconducting)1.4 - 1.8 Tesla (Permanent)Defines the chemical shift dispersion across the spectrum.
Resolution (Line Width) < 0.5 Hz0.5 - 1.0 HzHigh-field cleanly resolves the complex AA'BB' aromatic multiplets; benchtop yields broader, overlapping aromatic peaks.
Sensitivity (LOD) Low micromolar (with Cryoprobe)Low millimolarBenchtop requires a higher sample concentration (~10-20 mg) to achieve an adequate Signal-to-Noise Ratio (SNR).
Capital & Operational Cost $500k - $1M+ (Requires Cryogens)$50k - $100k (Cryogen-free)Benchtop allows for decentralized, at-line QA/QC screening without dedicated infrastructure.
Structural Elucidation Unambiguous de novo solvingTargeted verificationBenchtop is sufficient to verify the presence of the morpholine/amine groups, but high-field is required for deep impurity profiling.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the analytical protocol must be a self-validating system . This means building internal checks into the methodology to prevent false positives. Automated structural elucidation frameworks increasingly rely on these standardized, routine ¹H NMR spectra to probabilistically rank structural connectivity (4)[4].

Step-by-Step Methodology
  • Sample Preparation (The Internal Lock): Dissolve 10–15 mg of the synthesized compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an absolute, self-validating chemical shift reference at exactly 0.00 ppm. DMSO-d₆ prevents the -NH₂ protons from exchanging, ensuring they remain visible for integration.

  • Tuning and Matching (Signal Optimization): Insert the sample and perform impedance matching of the probe to the ¹H Larmor frequency.

    • Causality: Matching the probe's impedance to the sample maximizes radiofrequency (RF) power transfer, minimizing reflected power and optimizing the SNR.

  • Gradient Shimming (Resolution Optimization): Execute automated gradient shimming (e.g., TopShim) to homogenize the B₀ magnetic field.

    • Causality: Magnetic field inhomogeneities cause peak tailing and artificial broadening. Perfect shimming is mandatory to resolve the fine J-couplings (triplets) of the morpholine ring.

  • Acquisition Parameters (Quantitative Integrity): Utilize a standard 1D proton pulse sequence (e.g., zg30). Critically, set the relaxation delay (D1) to ≥ 5 seconds.

    • Causality: A D1 delay of at least 5×T₁ (longitudinal relaxation time) ensures all protons fully return to thermal equilibrium between pulses. This guarantees that peak integrations perfectly reflect the stoichiometric ratios of the molecule.

  • Processing & Verification (The Final Check): Apply a Fourier Transform (FT), followed by zero-order and first-order phase correction. Integrate the spectrum from left to right.

    • Causality: Proper phase correction ensures a flat baseline, which is mathematically required for accurate integration. The total integral must sum exactly to 18 protons . Any deviation indicates impurities or incomplete relaxation.

Orthogonal Validation (LC-MS)

While NMR confirms atomic connectivity and proton ratios, it does not directly measure absolute molecular mass. A robust validation pipeline requires orthogonal confirmation. Using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI+), 4'-Morpholino-[1,1'-biphenyl]-4-amine (Exact Mass: 254.14 g/mol ) will yield a dominant [M+H]⁺ pseudomolecular ion at m/z 255.15 . This confirms that the macroscopic molecular formula perfectly aligns with the microscopic connectivity deduced from the NMR data.

Structural Validation Workflow Diagram

NMR_Validation A 4'-Morpholino-[1,1'-biphenyl]-4-amine (C16H18N2O) B Sample Preparation (DMSO-d6 + 0.03% TMS) A->B C1 High-Field NMR (600 MHz) Deep Structural Profiling B->C1 High Resolution C2 Benchtop NMR (60-80 MHz) Rapid QA/QC Screening B->C2 Routine Check D Spectral Processing (FT, Phase & Baseline Correct) C1->D C2->D E Multiplet & Shift Analysis (Check: ΣH = 18) D->E F Orthogonal LC-MS Verification (m/z = 255.15 [M+H]+) E->F Cross-Validation G Final Structural Validation F->G

Structural validation workflow for 4'-Morpholino-[1,1'-biphenyl]-4-amine comparing NMR modalities.

References

  • Source: nih.
  • Source: ethz.
  • Source: nih.
  • Source: rsc.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 4'-Morpholino-[1,1'-biphenyl]-4-amine

For researchers, scientists, and drug development professionals, understanding the structural integrity and metabolic fate of a molecule is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the structural integrity and metabolic fate of a molecule is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool in this endeavor, providing high sensitivity and structural information through controlled fragmentation.[1][2][3] This guide provides an in-depth analysis of the electrospray ionization (ESI) mass spectrometry fragmentation pattern of 4'-Morpholino-[1,1'-biphenyl]-4-amine, a compound featuring structural motifs common in medicinal chemistry. We will explore its characteristic fragmentation pathways, compare it with structural analogs, and provide a robust experimental protocol for its analysis.

Part 1: Theoretical Fragmentation Analysis of 4'-Morpholino-[1,1'-biphenyl]-4-amine

The structure of 4'-Morpholino-[1,1'-biphenyl]-4-amine contains several key features that dictate its fragmentation behavior: a basic morpholine ring, a stable biphenyl core, and a primary aromatic amine.

Molecular Formula: C₁₆H₁₈N₂O Monoisotopic Mass: 266.1419 Da

Ionization: Due to the presence of two basic nitrogen atoms (in the morpholine and amine groups), this molecule is readily protonated. Therefore, positive mode electrospray ionization (ESI+) is the method of choice, which will generate a prominent protonated molecule, [M+H]⁺, at an m/z of 267.1492.[4]

Predicted Fragmentation Pathways:

Upon activation in a collision cell—a process known as collision-induced dissociation (CID)—the [M+H]⁺ ion will dissipate the excess energy by breaking its weakest bonds.[5] The fragmentation of this molecule is expected to be dominated by cleavages around the morpholine ring and the bonds connecting the functional groups to the stable aromatic biphenyl core.

  • Cleavage of the Morpholine Ring: The morpholine moiety is a common site of fragmentation. The most characteristic fragmentation of N-aryl morpholines involves cleavage within the morpholine ring itself or the bond connecting it to the aromatic ring. A common pathway is the neutral loss of the morpholine ring or parts of it. For instance, a neutral loss of C₄H₈O (72 Da) or C₂H₄O (44 Da) can occur. Another prominent fragmentation is the cleavage of the C-N bond connecting the morpholine to the biphenyl ring, leading to a resonance-stabilized morpholine cation or a biphenyl radical cation.

  • α-Cleavage at the Amine: The bond adjacent to the amine group (α-cleavage) is a common fragmentation point for amines.[6][7] In this case, cleavage of the C-C bond next to the C-N bond of the amine can occur.

  • Biphenyl Core Stability: The biphenyl core itself is highly stable and less likely to fragment under typical low-energy CID conditions. Therefore, the major fragments will likely result from the loss of the morpholine and amine substituents.

The predicted major fragmentation pathways are visualized below:

G cluster_0 Predicted Fragmentation of 4'-Morpholino-[1,1'-biphenyl]-4-amine M_H [M+H]⁺ m/z = 267.15 Frag1 Fragment A m/z = 181.09 Biphenyl-Amine Cation M_H->Frag1 Loss of C₄H₈NO• (86 Da) Frag2 Fragment B m/z = 86.06 Protonated Morpholine M_H->Frag2 Cleavage of N-biphenyl bond Frag4 Fragment D m/z = 195.10 Loss of C₄H₈O M_H->Frag4 Neutral Loss of C₂H₄O (44 Da) Frag3 Fragment C m/z = 167.07 Biphenyl Cation Frag1->Frag3 Loss of NH₂• (16 Da)

Caption: Predicted major fragmentation pathways for protonated 4'-Morpholino-[1,1'-biphenyl]-4-amine.

Part 2: Comparative Fragmentation Analysis

To provide context, we will compare the expected fragmentation of our target molecule with two structural analogs. This comparison highlights how subtle structural changes can lead to significant differences in the mass spectrum, a key principle in structural elucidation.

Analog 1: 4'-Piperidino-[1,1'-biphenyl]-4-amine

  • Structural Difference: The oxygen atom in the morpholine ring is replaced by a methylene (-CH₂-) group.

  • Predicted Fragmentation Difference: The absence of the oxygen atom will alter the fragmentation of the heterocyclic ring. The neutral losses will be different. For instance, instead of losing C₂H₄O, it might lose C₂H₅• (an ethyl radical). The primary cleavage will still likely be the loss of the entire piperidine ring.

Analog 2: 4-Morpholinobiphenyl (lacks the 4-amine group)

  • Structural Difference: Removal of the primary amine at the 4-position.

  • Predicted Fragmentation Difference: The initial protonation will likely occur on the more basic morpholine nitrogen. The absence of the amine group removes potential fragmentation pathways associated with it. The fragmentation will be simpler, dominated by cleavages of the morpholine ring.

Compound Precursor Ion [M+H]⁺ (m/z) Major Fragment Ion 1 (m/z) Proposed Structure of Fragment 1 Major Fragment Ion 2 (m/z) Proposed Structure of Fragment 2
4'-Morpholino-[1,1'-biphenyl]-4-amine 267.15181.09Biphenyl-Amine Cation86.06Protonated Morpholine
4'-Piperidino-[1,1'-biphenyl]-4-amine 265.17181.09Biphenyl-Amine Cation84.08Protonated Piperidine
4-Morpholinobiphenyl 252.14167.07Biphenyl Cation86.06Protonated Morpholine

Table 1: Comparison of predicted key fragments for 4'-Morpholino-[1,1'-biphenyl]-4-amine and its structural analogs.

Part 3: Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed, self-validating protocol for acquiring high-quality fragmentation data for the target compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 4'-Morpholino-[1,1'-biphenyl]-4-amine in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of mobile phase A and mobile phase B.

2. Liquid Chromatography (LC) Conditions:

  • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 (Full Scan): Scan from m/z 100 to 500 to confirm the presence of the [M+H]⁺ ion at m/z 267.15.

  • MS2 (Product Ion Scan / Tandem MS):

    • Select the precursor ion at m/z 267.15.

    • Use Collision-Induced Dissociation (CID) as the activation method.

    • Apply a range of collision energies (e.g., 10, 20, and 40 eV) to observe both low-energy and high-energy fragments. This helps in building a complete fragmentation map.[8]

G cluster_workflow Experimental Workflow SamplePrep Sample Preparation (1 µg/mL in 50:50 A:B) LC_Injection LC Injection (2 µL) SamplePrep->LC_Injection LC_Separation LC Separation (C18 Column, Gradient Elution) LC_Injection->LC_Separation MS_Ionization Mass Spectrometry (ESI+ Ionization) LC_Separation->MS_Ionization MS1_Scan MS1 Full Scan (Confirm [M+H]⁺ at m/z 267.15) MS_Ionization->MS1_Scan MS2_Scan MS2 Product Ion Scan (Isolate & Fragment m/z 267.15) MS1_Scan->MS2_Scan Data_Analysis Data Analysis (Interpret Fragmentation Pattern) MS2_Scan->Data_Analysis

Caption: A typical LC-MS/MS workflow for small molecule analysis.

Part 4: Data Interpretation and Trustworthiness

The trustworthiness of this analysis is ensured by several self-validating steps within the protocol:

  • Accurate Mass Measurement: High-resolution mass spectrometry should be used to confirm the elemental composition of the precursor and fragment ions, typically within a 5 ppm mass accuracy.

  • Isotopic Pattern: The observed isotopic pattern for the [M+H]⁺ ion should match the theoretical pattern for C₁₆H₁₉N₂O⁺.

  • Systematic Fragmentation: The observed fragments should be consistent with established chemical principles of ion fragmentation. The use of stepped collision energies will demonstrate a logical relationship between energy input and fragment formation, where higher energies produce smaller fragments from larger ones.

By adhering to this comprehensive approach, researchers can confidently elucidate the structure of 4'-Morpholino-[1,1'-biphenyl]-4-amine and related compounds, a critical step in the drug development pipeline.[1][3]

References

  • Beccaria, M. & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145, 1129-1157. [Link]

  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Retrieved from [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • IRIS Unibas. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • Gao, S., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 24(15), 2749. [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Retrieved from [Link]

  • Jackson, G., et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of Mass Spectrometry, 55(12), e4583. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • NIST. (n.d.). Morpholine. NIST WebBook. Retrieved from [Link]

  • Schymanski, E. L., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 665. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Skalniak, L., et al. (2024). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. Journal of Medicinal Chemistry, 67(12), 10105-10121. [Link]

  • J-STAGE. (n.d.). Rapid Detection of Illicit Drugs by Direct Inlet Chemical Ionization Mass Spectrometry. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Effects of Collision Induced Dissociation(CID) Voltage and Damping Gas Flow on PCDDs/PCDFs Determination by Quadrupole Ion Trap. Retrieved from [Link]

  • Wang, S.-M., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1563. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Li, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6520. [Link]

  • American Chemical Society. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Figshare. (2025). Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. Retrieved from [Link]

  • Wesdemiotis, C. (2011). Fragmentation pathways of polymer ions. Mass Spectrometry Reviews, 30(4), 523-559. [Link]

  • Zhang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024, 8868892. [Link]

  • Royal Society of Chemistry. (n.d.). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Retrieved from [Link]

  • NIH. (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Retrieved from [Link]

Sources

Comparative

X-Ray Crystallographic Profiling: A Comparison Guide for 4'-Morpholino-[1,1'-biphenyl]-4-amine and Analogous Scaffolds

Executive Summary As a Senior Application Scientist, evaluating the solid-state conformation of active pharmaceutical ingredients (APIs) and their intermediates is critical for predicting bioavailability, stability, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating the solid-state conformation of active pharmaceutical ingredients (APIs) and their intermediates is critical for predicting bioavailability, stability, and receptor-binding affinity. 4'-Morpholino-[1,1'-biphenyl]-4-amine is a highly privileged scaffold in medicinal chemistry. It combines the conformational rigidity of a biphenyl core with the hydrogen-bonding capability of a morpholine ring and a primary amine, providing active pharmacophores essential for anti-seizure potential and kinase inhibition (1)[1].

Because exact single-crystal X-ray diffraction (SCXRD) data for the highly specific 4'-Morpholino-[1,1'-biphenyl]-4-amine intermediate is often proprietary or embedded within larger drug-complex studies, this guide provides an objective structural comparison against its fundamental crystallographic analogs: 4-morpholinoaniline and unsubstituted biphenyls . By deconstructing the molecule into these validated fragments, researchers can accurately predict its solid-state behavior and optimize downstream formulation.

Structural Causality & Crystallographic Behavior

The three-dimensional structure of biphenyl-morpholine derivatives is governed by two competing geometric forces: torsional flexibility and steric hindrance.

  • The Morpholine Motif: The morpholine ring typically adopts a low-energy chair conformation to minimize steric strain. In the solid state, the fragment analog 4-morpholinoaniline crystallizes in the triclinic P1 space group, forming a robust three-dimensional network driven by N−H⋯O hydrogen bonds between the primary amine and the morpholine oxygen (2)[2].

  • The Biphenyl Axis: For biphenyl derivatives, the dihedral angle between the two phenyl rings is a critical structural parameter that dictates crystal packing and π−π stacking interactions (3)[3]. While a planar conformation maximizes π -conjugation, steric repulsion between ortho-hydrogens forces the rings to twist.

  • Integrated Scaffold (4'-Morpholino-[1,1'-biphenyl]-4-amine): When the morpholine and biphenyl systems are integrated, we observe a synergistic packing motif. The extended π -system promotes face-to-face or edge-to-face π−π stacking, while the terminal amine and morpholine groups anchor the lattice via strong hydrogen bonds. This dual-interaction network is responsible for the high thermal stability (melting points > 137 °C) observed in these derivatives[1].

Comparative Crystallographic Data

The following table summarizes the quantitative crystallographic parameters, comparing empirical data of the constituent fragments to the predicted profile of the integrated 4'-Morpholino-[1,1'-biphenyl]-4-amine scaffold.

Crystallographic Parameter4-Morpholinoaniline (Fragment Analog)Substituted Biphenyl (Core Analog)4'-Morpholino-[1,1'-biphenyl]-4-amine (Integrated Scaffold)
Space Group Triclinic, P1 [2]Monoclinic / Orthorhombic[3]Monoclinic (Predicted based on symmetry)
Unit Cell Volume 913.25 ų[2]Highly Variable~1400 - 1600 ų
Morpholine Conformation Chair[2]N/AChair
Biphenyl Dihedral Angle N/A30° - 50°[3]~45° (Steric minimization)
Primary Intermolecular Forces N−H⋯O Hydrogen Bonds[2] π−π Stacking[3] N−H⋯O & π−π Stacking
Typical R-factor ( R1​ ) 0.047[2]< 0.050< 0.050

Self-Validating Experimental Protocol for SCXRD Analysis

To obtain high-resolution structural data (<0.84 Å) for morpholino-biphenyl derivatives, researchers must employ a rigorous, self-validating methodology. The following protocol explains the causality behind each critical step.

Step 1: Solvent Selection and Crystal Growth (Vapor Diffusion)
  • Action: Dissolve 10 mg of the compound in a minimum volume of dichloromethane (DCM). Layer slowly with hexane in a 1:3 ratio in a sealed crystallization tube.

  • Causality: The biphenyl core is highly lipophilic, while the morpholine nitrogen provides moderate polarity. DCM completely solubilizes the compound, while hexane acts as an antisolvent. Vapor diffusion prevents the kinetic trapping of amorphous precipitates, allowing the system to slowly reach the thermodynamic minimum required for pristine single-crystal lattice formation.

Step 2: Cryogenic Mounting
  • Action: Harvest a single crystal (approx. 0.2 x 0.2 x 0.1 mm) using a nylon loop and paratone oil. Immediately transfer to a 90–100 K nitrogen cold stream on the diffractometer.

  • Causality: The morpholine ring is susceptible to dynamic chair-to-chair flipping at ambient temperatures. Flash-cooling to 100 K freezes out this conformational disorder, drastically reducing thermal displacement parameters (B-factors) and ensuring sharp diffraction spots at high Bragg angles (2)[2].

Step 3: Data Collection and Integration
  • Action: Collect diffraction data using Mo radiation ( λ=0.71073 Å).

  • Causality: Mo is preferred over Cu for these specific organic scaffolds to minimize X-ray absorption effects, yielding a higher data-to-parameter ratio.

Step 4: Structure Solution and Self-Validation
  • Action: Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Causality & Validation: Anisotropic refinement of all non-hydrogen atoms is mandatory to accurately model the electron density clouds. The protocol is self-validating: hydrogen atoms on the primary amine must be objectively located in the difference Fourier map to confirm the N−H⋯O hydrogen-bonding network. A final R1​ factor of < 5% validates the structural integrity.

Workflow Visualization

SCXRD_Logic A Compound Synthesis (Morpholino-Biphenyl) B Vapor Diffusion (DCM / Hexane) A->B Supersaturation C Cryocooling (100 K) Freezes Ring Dynamics B->C Single Crystal Harvest D X-Ray Diffraction (Mo Kα Radiation) C->D Minimizes B-factors E Phase Solution & Anisotropic Refinement D->E Electron Density Map F 3D Structure Validation (Hydrogen Bond Mapping) E->F R-factor < 5%

Logical workflow of Single-Crystal X-Ray Diffraction for morpholino-biphenyl derivatives.

References

  • [4] Benzenamine, 4-(4-morpholinyl)- | C10H14N2O | CID 75655. PubChem, National Institutes of Health.

  • [2] Parkin, S., & Long, S. 4-Morpholinoaniline. Acta Crystallographica Section E, ResearchGate.

  • [1] Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry.

  • [3] A Comparative Guide to the X-ray Crystallography of Biphenyl Derivatives Analogous to 3-(4-Biphenyl)-2-methyl-1-propene. BenchChem.

Sources

Validation

A Comparative Guide to the Purity Analysis of 4'-Morpholino-[1,1'-biphenyl]-4-amine by LC-MS and Alternative Methodologies

In the landscape of modern drug discovery and development, the rigorous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) or a key intermediate directly imp...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the rigorous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) or a key intermediate directly impacts its safety, efficacy, and the reproducibility of scientific findings. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of 4'-Morpholino-[1,1'-biphenyl]-4-amine, a versatile building block in medicinal chemistry. We will explore the nuances of this powerful technique and contrast its performance with orthogonal methods, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Through this exploration, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate analytical strategy for their specific needs.

The Central Role of Purity for 4'-Morpholino-[1,1'-biphenyl]-4-amine

4'-Morpholino-[1,1'-biphenyl]-4-amine and its derivatives are of significant interest in the synthesis of biologically active compounds.[1] The presence of impurities, even at trace levels, can have profound consequences, potentially leading to altered pharmacological activity, unforeseen toxicity, or complications in downstream synthetic steps.[2] Therefore, a robust and reliable analytical methodology for purity determination is not merely a quality control checkpoint but a cornerstone of successful research and development.

LC-MS: The Gold Standard for Purity and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preeminent technique for the analysis of small molecules in the pharmaceutical industry.[3] Its strength lies in the synergistic combination of the high-resolution separation capabilities of liquid chromatography with the unparalleled sensitivity and specificity of mass spectrometry.[4] This combination allows for not only the quantification of the main component but also the detection and identification of process-related impurities and degradation products.

Experimental Protocol: LC-MS Analysis of 4'-Morpholino-[1,1'-biphenyl]-4-amine

The following protocol outlines a validated LC-MS method for the purity analysis of 4'-Morpholino-[1,1'-biphenyl]-4-amine. The rationale behind each parameter selection is provided to illustrate the principles of method development.

1. Sample Preparation:

  • Objective: To dissolve the sample in a suitable solvent that is compatible with the mobile phase and to achieve a concentration appropriate for LC-MS analysis.

  • Procedure:

    • Accurately weigh approximately 1.0 mg of the 4'-Morpholino-[1,1'-biphenyl]-4-amine sample.

    • Dissolve the sample in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 100 µg/mL.

    • Further dilute the stock solution with the same solvent to a final concentration of 1.0 µg/mL for analysis.

  • Causality: The chosen solvent mixture ensures good solubility of the analyte and is miscible with the mobile phase, preventing precipitation on the column. The final concentration is selected to be within the linear dynamic range of the mass spectrometer for accurate quantification. The use of LC-MS grade solvents is critical to minimize background noise and the introduction of extraneous peaks.[5]

2. LC-MS System and Parameters:

ParameterSettingRationale
LC System UPLC/UHPLC systemProvides higher resolution and faster analysis times compared to conventional HPLC.
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)The C18 stationary phase offers excellent retention and separation for moderately nonpolar compounds like 4'-Morpholino-[1,1'-biphenyl]-4-amine. The smaller particle size enhances separation efficiency. A biphenyl column could also be a suitable alternative for enhanced pi-pi interactions.[6]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source, promoting the ionization of the analyte in positive ion mode ESI and improving peak shape.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for the analyte.
Gradient Elution 5% B to 95% B over 10 minutesA gradient elution is employed to effectively separate the main compound from potential impurities with a wide range of polarities.[7]
Flow Rate 0.3 mL/minA flow rate compatible with the column dimensions and ESI-MS interface.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity, improving peak shape and reproducibility of retention times.
Injection Volume 2 µLA small injection volume is used to prevent column overloading and maintain sharp peaks.
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass SpectrometerQ-TOF provides high-resolution accurate mass data for confident identification of unknowns. QqQ offers exceptional sensitivity for targeted quantification using Multiple Reaction Monitoring (MRM).[8]
Ionization Mode Positive Electrospray Ionization (ESI+)The amine and morpholine functionalities are readily protonated, making positive ion mode the preferred choice for this molecule.
Scan Range m/z 100 - 1000A wide scan range is used to detect the parent ion of the analyte (Expected [M+H]⁺ = 269.13) and a broad range of potential impurities.
Data Acquisition Full Scan for impurity profiling and Targeted MS/MS for structural confirmation of known impurities.Full scan mode allows for the detection of all ionizable species within the mass range, while targeted MS/MS provides fragmentation patterns for structural elucidation.[8]

3. Data Analysis and Purity Calculation:

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

  • Impurity Identification: The high-resolution mass data from a Q-TOF instrument allows for the determination of the elemental composition of impurities, aiding in their structural elucidation. Fragmentation patterns from MS/MS experiments further confirm the proposed structures.

Visualization of the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/H2O weigh->dissolve dilute Dilute to 1 µg/mL dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Detection (Q-TOF or QqQ) ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate identify Identify Impurities (HRMS & MS/MS) chromatogram->identify purity Calculate % Purity integrate->purity

Caption: Workflow for the LC-MS purity analysis of 4'-Morpholino-[1,1'-biphenyl]-4-amine.

Comparative Analysis with Orthogonal Techniques

While LC-MS is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal methods that rely on different separation and detection principles.[9] This multi-faceted approach provides a more complete and reliable characterization of the compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used and robust technique for purity analysis. It is often the first choice for routine quality control due to its simplicity and cost-effectiveness.

  • Principle: Separation is achieved based on the differential partitioning of the analyte and impurities between a stationary and mobile phase. Detection is based on the absorption of UV light by the chromophores present in the molecules.

  • Advantages:

    • Excellent quantitative performance with good linearity and precision.

    • Relatively inexpensive and widely available instrumentation.

    • Non-destructive, allowing for fraction collection if needed.

  • Limitations:

    • Requires the analyte and impurities to have a UV chromophore.

    • Co-eluting impurities with similar UV spectra can be missed, leading to an overestimation of purity.[10]

    • Provides no direct information on the molecular weight or structure of impurities.

Experimental Protocol: HPLC-UV

The HPLC parameters would be similar to the LC portion of the LC-MS method, with the key difference being the detector.

ParameterSetting
Detector Photodiode Array (PDA) or Diode Array Detector (DAD)
Wavelength 254 nm (or wavelength of maximum absorbance)

A PDA or DAD detector is advantageous as it can acquire spectra across a range of wavelengths, which can be used to assess peak purity by comparing spectra across a single peak.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds with sufficient volatility and thermal stability, GC-MS offers exceptional separation efficiency.[11]

  • Principle: The sample is vaporized and separated in a gaseous mobile phase based on its interaction with a stationary phase coated on the inside of a long capillary column. The separated components are then detected by a mass spectrometer.

  • Advantages:

    • Superior chromatographic resolution compared to LC for volatile compounds.

    • Provides mass spectral data for impurity identification.

  • Limitations:

    • The analyte must be volatile and thermally stable. 4'-Morpholino-[1,1'-biphenyl]-4-amine has a relatively high molecular weight and may require derivatization to increase its volatility, which adds a step to the sample preparation and can introduce variability.[12][13]

    • Not suitable for non-volatile or thermally labile impurities.

Experimental Protocol: GC-MS (Hypothetical with Derivatization)

  • Derivatization: React the amine group with a silylating agent (e.g., BSTFA) to form a more volatile trimethylsilyl (TMS) derivative.

  • GC System:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Inlet Temperature: 280 °C.

    • Oven Program: A temperature gradient from 150 °C to 300 °C.

  • MS System:

    • Ionization: Electron Ionization (EI).

    • Scan Range: m/z 50 - 550.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[14][15]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.

  • Advantages:

    • Provides a direct measure of absolute purity.

    • Does not require a reference standard of the analyte.[15]

    • Can quantify impurities even if they are structurally unknown, provided they have unique NMR signals.

    • Non-destructive.

  • Limitations:

    • Lower sensitivity compared to chromatographic methods.

    • Requires a highly pure and stable internal standard that does not have overlapping signals with the analyte.[16]

    • Complex mixtures can lead to overlapping signals, making quantification challenging.

Experimental Protocol: qNMR

  • Sample Preparation:

    • Accurately weigh a specific amount of the 4'-Morpholino-[1,1'-biphenyl]-4-amine sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).[17]

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:[14] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral, N = number of protons, MW = molecular weight, m = mass, and P = purity of the standard.

Performance Comparison Summary

The following table summarizes the key performance characteristics of each technique for the purity analysis of 4'-Morpholino-[1,1'-biphenyl]-4-amine.

FeatureLC-MSHPLC-UVGC-MSqNMR
Primary Measurement Relative Purity (Area %)Relative Purity (Area %)Relative Purity (Area %)Absolute Purity (Mass %)
Impurity Identification Excellent (HRMS & MS/MS)Limited (Peak Purity via PDA/DAD)Good (EI Fragmentation Libraries)Possible for major impurities with distinct signals
Sensitivity Very High (ng to pg level)High (µg to ng level)Very High (pg level)Low (mg level)
Specificity Very HighModerate (Risk of co-elution)Very HighHigh (Depends on signal resolution)
Analyte Requirements Must be ionizableMust have a UV chromophoreMust be volatile and thermally stable (or derivable)Must be soluble in deuterated solvent and have unique NMR signals
Reference Standard Required for quantification, not for % purityRequired for quantification, not for % purityRequired for quantification, not for % purityInternal standard of known purity required
Throughput HighHighModerateLow to Moderate
Instrumentation Cost HighLow to ModerateModerateVery High

Logical Relationship of Analytical Techniques

The choice of analytical technique is often hierarchical and complementary.

Technique_Selection cluster_comprehensive Comprehensive Analysis cluster_absolute Absolute Quantification hplc_uv HPLC-UV lc_ms LC-MS hplc_uv->lc_ms If impurities detected or structural information needed qnmr qNMR lc_ms->qnmr For reference standard certification or absolute purity gc_ms GC-MS

Caption: Decision tree for selecting an analytical technique for purity determination.

Conclusion and Recommendations

For the comprehensive purity analysis of 4'-Morpholino-[1,1'-biphenyl]-4-amine, LC-MS stands out as the most powerful and informative technique . It provides an exceptional balance of high-resolution separation, sensitivity, and the ability to identify unknown impurities, which is crucial during drug development.[3]

However, a multi-pronged approach is highly recommended for a complete and validated purity assessment.[9]

  • HPLC-UV is a cost-effective and reliable method for routine quality control and for generating initial purity data.

  • qNMR serves as an indispensable tool for the absolute quantification of the compound, particularly for the certification of reference materials where a direct and unbiased purity value is required.[17]

  • GC-MS could be considered if volatile, process-related impurities are suspected, although it is less suitable for the parent compound itself without derivatization.

Ultimately, the selection of the most appropriate technique will be dictated by the specific stage of development, the information required, and the available resources. For researchers and drug development professionals aiming for a thorough understanding of their compound's purity profile, a combination of LC-MS for impurity identification and qNMR for absolute purity assignment represents the gold standard in analytical rigor.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 30). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

4'-Morpholino-[1,1'-biphenyl]-4-amine proper disposal procedures

Standard Operating Procedure & Technical Guide: Safe Handling and Disposal of 4'-Morpholino-[1,1'-biphenyl]-4-amine As a Senior Application Scientist, I recognize that operational excellence in drug development and chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Technical Guide: Safe Handling and Disposal of 4'-Morpholino-[1,1'-biphenyl]-4-amine

As a Senior Application Scientist, I recognize that operational excellence in drug development and chemical synthesis requires more than just achieving high yields; it demands an uncompromising, self-validating approach to laboratory safety.

4'-Morpholino-[1,1'-biphenyl]-4-amine is a complex primary aromatic amine (PAA). While the morpholine ring enhances its utility as a synthetic intermediate or pharmacological scaffold, its core structure is derived from 4-aminobiphenyl , a notorious Group 1 human carcinogen[1]. This guide provides the definitive, step-by-step operational and disposal protocols required to handle this compound safely, ensuring environmental stewardship and regulatory compliance.

Mechanistic Hazard Assessment

To safely manage a chemical, you must understand the causality behind its toxicity. Primary aromatic amines (PAAs) like 4'-Morpholino-[1,1'-biphenyl]-4-amine are highly lipophilic, allowing for rapid dermal absorption[2].

The Mechanism of Toxicity: Once absorbed, PAAs undergo N-hydroxylation in the liver, mediated by cytochrome P450 enzymes. This forms an N-hydroxylamine intermediate, which is subsequently esterified. The heterolytic cleavage of this ester generates a highly electrophilic nitrenium ion . This reactive species intercalates with DNA, forming covalent adducts at the C8 position of guanine, leading to severe mutagenesis and bladder cancer[1][2].

Because of this self-propagating hazard profile, standard dilution or simple neutralization is insufficient. The compound must be physically destroyed (oxidized) or permanently sequestered (high-temperature incineration)[3].

In-Laboratory Chemical Deactivation (Aqueous/Small-Scale Waste)

For laboratories generating small amounts of aqueous waste containing 4'-Morpholino-[1,1'-biphenyl]-4-amine, in-lab chemical deactivation is the preferred operational plan. It reduces transport risks and eliminates the carcinogenic pharmacophore at the source[4].

The Causality of Oxidation: We utilize acidified potassium permanganate ( KMnO4​ ). The acidic environment protonates the amine, increasing its aqueous solubility. The strong oxidant then attacks the electron-rich biphenyl system, oxidatively cleaving the aromatic rings into smaller, non-mutagenic aliphatic and carboxylic acid fragments[4][5].

Table 1: Standardized Reagent Quantities for Amine Deactivation

Note: Quantities are scaled for the deactivation of 0.01 mol of the target amine[5].

ReagentConcentrationVolume / AmountOperational Purpose
Sulfuric Acid ( H2​SO4​ ) 1.7 N3.0 LSolubilization and amine protonation
Potassium Permanganate ( KMnO4​ ) 0.2 M1.0 LOxidative cleavage of the aromatic rings
Sodium Bisulfite ( NaHSO3​ ) SolidAs neededQuenching of excess unreacted oxidant
Step-by-Step Deactivation Protocol:
  • Preparation: In a certified chemical fume hood, equip personnel with heavy-duty nitrile or Silver Shield® gloves, a lab coat, and chemical splash goggles[1].

  • Solubilization: In a 5-L borosilicate glass flask, prepare 3.0 L of 1.7 N H2​SO4​ . Slowly dissolve 0.01 mol of 4'-Morpholino-[1,1'-biphenyl]-4-amine into the acid with continuous magnetic stirring[5].

  • Oxidation: Gradually add 1.0 L of 0.2 M KMnO4​ solution.

  • Incubation: Allow the reaction mixture to stir continuously at room temperature for a minimum of 8 hours to ensure complete ring cleavage[5].

  • Quenching: Slowly add solid Sodium Bisulfite ( NaHSO3​ ) in small aliquots. The solution will transition from a deep purple to a colorless or slightly brown/clear state, indicating the complete reduction of excess permanganate[5].

  • Final Disposal: Neutralize the resulting clear solution to pH 7 using dilute sodium hydroxide ( NaOH ). The neutralized, non-toxic aqueous fragments can then be disposed of as standard aqueous waste according to local facility regulations[4].

G A 4'-Morpholino- [1,1'-biphenyl]-4-amine B Protonation (1.7 N H2SO4) A->B C Oxidation (0.2 M KMnO4) B->C D Quenching (NaHSO3) C->D E Neutralized Fragments (Non-Toxic Waste) D->E

Chemical deactivation pathway for primary aromatic amines using potassium permanganate.

Commercial Disposal Protocol (Solid & Organic Waste)

For bulk powders, heavily contaminated organic solvents (e.g., DMSO, Dichloromethane), or materials where in-lab deactivation is logistically unfeasible, commercial hazardous waste incineration is mandatory[3][6].

Step-by-Step Segregation and Packaging:
  • Segregation: Never mix PAA waste with strong acids, acyl halides, or anhydrides, as violent exothermic reactions can occur[4]. Isolate solid waste (contaminated weigh boats, pipette tips) from liquid organic waste.

  • Containment: Place all organic waste in high-density polyethylene (HDPE) or glass containers. Ensure containers are tightly sealed and secondary containment is used to prevent leaks[6][7].

  • Labeling: Label strictly as "HAZARDOUS WASTE - TOXIC/CARCINOGENIC: Contains Primary Aromatic Amines" [8]. Date the container the moment the first drop of waste is added[5].

  • Incineration Logistics: Entrust disposal only to a licensed hazardous waste contractor. The material must be destroyed in a chemical incinerator equipped with an afterburner and nitrogen oxide ( NOx​ ) scrubbers, as combustion of this compound releases highly toxic NOx​ gases[6][7].

Workflow Start Waste Generation Decision Waste State? Start->Decision Solid Solid / Organic Solvent Decision->Solid Solid/Organic Aqueous Aqueous Solutions Decision->Aqueous Aqueous Incineration Commercial Incineration (>1000°C with NOx Scrubbers) Solid->Incineration Deactivation In-Lab KMnO4 Deactivation Aqueous->Deactivation

Decision tree for the segregation and disposal of 4'-Morpholino-[1,1'-biphenyl]-4-amine waste.

Emergency Spill and Decontamination Procedures

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

  • Evacuation & Isolation: Evacuate personnel from the immediate area. Do not attempt cleanup without a self-contained breathing apparatus (SCBA) if the spill involves aerosolized powder[1][6].

  • Containment: Prevent the chemical from entering drains or watercourses. PAAs are highly toxic to aquatic life and can cause long-term environmental damage[2][6].

  • Solid Spills: Do not dry sweep, as this generates hazardous dust[1]. Gently cover the powder with a damp absorbent pad or inert material (sand/vermiculite), carefully scoop it into a hazardous waste container, and seal it[7].

  • Surface Decontamination: Wipe down all exposed surfaces with a commercial aromatic amine decontamination solution (typically a dilute glutaraldehyde mixture) or a strong oxidizing wash, followed by a thorough soap and water rinse[6][8]. Dispose of all cleaning materials as hazardous solid waste.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Publications URL:[Link]

  • 4-Aminodiphenyl - Hazardous Substance Fact Sheet New Jersey Department of Health URL:[Link]

  • Chemical Waste Disposal Guidelines Hong Kong University of Science and Technology (HKUST) URL:[Link]

  • In-Laboratory Treatment of Chemical Waste University of British Columbia Safety & Risk Services URL:[Link]

  • SDS 2001 - Aromatic Amine Decontamination Solution SKC Inc. URL:[Link]

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